Product packaging for 4-Butoxyphenylboronic acid(Cat. No.:CAS No. 105365-51-3)

4-Butoxyphenylboronic acid

Cat. No.: B025141
CAS No.: 105365-51-3
M. Wt: 194.04 g/mol
InChI Key: QUPFQMXWFNJUNJ-UHFFFAOYSA-N
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Description

4-Butoxyphenylboronic acid (CAS 105365-51-3) is a high-purity arylboronic acid reagent critically employed as a key building block in modern organic synthesis. Its primary application is in Suzuki-Miyaura cross-coupling reactions, a powerful palladium-catalyzed method for forming carbon-carbon bonds between aryl rings. This capability allows researchers to efficiently construct complex biaryl structures, which are core scaffolds in many advanced materials and pharmaceutical candidates. In pharmaceutical research, this compound is utilized in the synthesis of boron-containing drug molecules, where the incorporation of boron can enhance efficacy and selectivity for various disease targets, including cancer. In material science, it serves as a precursor in the development of advanced polymers and nanomaterials with tailored electronic and optical properties. Furthermore, its ability to form stable complexes with diols and other analytes makes it valuable in bioconjugation techniques for drug delivery systems and in the development of selective chemical sensors. Specifications & Handling: • CAS Number: 105365-51-3 • Purity: 95 - 105% (Assay by titration) • Molecular Formula: C₁₀H₁₅BO₃ • Appearance: White to off-white crystalline powder • Melting Point: ~108 °C • Storage: Store at room temperature. Safety Notice: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15BO3 B025141 4-Butoxyphenylboronic acid CAS No. 105365-51-3

Properties

IUPAC Name

(4-butoxyphenyl)boronic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15BO3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPFQMXWFNJUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397104
Record name 4-Butoxyphenylboronic acid
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Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105365-51-3
Record name B-(4-Butoxyphenyl)boronic acid
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Record name 4-Butoxyphenylboronic acid
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Record name 4-Butoxyphenylboronic Acid
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Foundational & Exploratory

4-Butoxyphenylboronic Acid: A Technical Guide to its Applications in Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxyphenylboronic acid, with the CAS number 105365-51-3, is an organic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1][2][3][4][5] Structurally, it is an aromatic boronic acid featuring a butoxy group at the para position of the phenyl ring. This substitution pattern imparts specific electronic and solubility properties that make it a valuable reagent in various chemical transformations. This technical guide provides a comprehensive overview of the primary applications of this compound, with a focus on its role in cross-coupling reactions and its utility as a building block in the synthesis of liquid crystals and biologically active molecules.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 105365-51-3[1][2][3]
Molecular Formula C₁₀H₁₅BO₃[1][2]
Molecular Weight 194.04 g/mol [1][2]
Appearance White to off-white crystalline powder
Melting Point 106-108 °C[1]
Synonyms 4-Butoxybenzeneboronic acid, B-(4-Butoxyphenyl)boronic acid, 4-n-Butoxyphenylboronic acid[2][5]

Core Applications in Organic Synthesis

The utility of this compound is most prominently demonstrated in two key palladium- and copper-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Chan-Lam coupling. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds, which are prevalent in liquid crystals, agrochemicals, and pharmaceuticals.[6] The reaction involves the cross-coupling of an organoboron compound, such as this compound, with an organohalide in the presence of a palladium catalyst and a base.[7]

The following table summarizes representative examples of Suzuki-Miyaura coupling reactions involving arylboronic acids, including close analogs of this compound, to illustrate typical reaction conditions and yields.

Arylboronic AcidAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
Phenylboronic acid4-IodoanisolePd/C (1.4)K₂CO₃DMFReflux (MW)1.592
Phenylboronic acid4-BromobenzonitrilePd-bpydc-LaK₂CO₃H₂O/Toluene1002498[8]
Phenylboronic acid4-Iodobenzonitrilecis-5-Pd (0.6)K₂CO₃DMF/H₂ORT--[9]

This protocol is a representative procedure for the synthesis of a class of liquid crystals, adapted from general methods for Suzuki-Miyaura couplings.[10]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 mmol), 4-bromobenzonitrile (1.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).

  • Solvent and Base Addition: Add a degassed solvent system, for example, a mixture of toluene (10 mL) and a 2 M aqueous solution of sodium carbonate (2 mL).

  • Inert Atmosphere: Purge the flask with an inert gas, such as argon or nitrogen, and maintain a positive pressure throughout the reaction.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-butoxy-4'-cyanobiphenyl.

Suzuki_Miyaura_Coupling cluster_catalyst Catalytic Cycle cluster_reagents Reagents & Products Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Ar' Biaryl Product (Ar-Ar') Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar'-B(OH)2 This compound (Ar'-B(OH)2) Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction for the formation of carbon-heteroatom bonds, providing a powerful method for the synthesis of diaryl ethers.[11][12][13] This reaction is particularly advantageous as it can often be carried out under mild conditions, using air as the oxidant.[13][14][15]

The following table presents examples of Chan-Lam O-arylation reactions, demonstrating the scope and efficiency of this methodology.

Arylboronic AcidPhenol/AlcoholCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
Phenylboronic acidPhenolCu(OAc)₂PyridineCH₂Cl₂RT7293[13]
Arylboronic acidsPhenolsCu(OAc)₂Et₃NCH₂Cl₂RT4850-90
Arylboronic acidsAlcoholsCu(OAc)₂PyridineCH₂Cl₂RT7240-80[12]

This protocol provides a general procedure for the copper-catalyzed O-arylation of phenols with this compound.[16][17]

  • Reaction Setup: To a reaction vial, add the phenol (1.0 mmol), this compound (1.5 mmol), and copper(II) acetate (0.1 mmol, 10 mol%).

  • Solvent and Base Addition: Add a suitable solvent such as dichloromethane (DCM) or toluene (5-10 mL) and a base, for example, pyridine or triethylamine (2.0 mmol).

  • Reaction: Stir the reaction mixture vigorously at room temperature, open to the air. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from a few hours to 48 hours.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired diaryl ether.

Chan_Lam_Coupling cluster_catalyst Catalytic Cycle cluster_reagents Reagents & Products Cu(II) Cu(II) Ligand_Exchange Ligand Exchange Cu(II)->Ligand_Exchange Cu(II)-Nu Cu(II)-Nu Ligand_Exchange->Cu(II)-Nu Transmetalation Transmetalation Cu(II)-Nu->Transmetalation Ar-Cu(II)-Nu Ar-Cu(II)-Nu Transmetalation->Ar-Cu(II)-Nu Reductive_Elimination Reductive Elimination Ar-Cu(II)-Nu->Reductive_Elimination Cu(I) Cu(I) Reductive_Elimination->Cu(I) Ar-O-R Diaryl Ether (Ar-O-R) Reductive_Elimination->Ar-O-R Oxidation Oxidation (O₂) Cu(I)->Oxidation Oxidation->Cu(II) R-OH Phenol (R-OH) R-OH->Ligand_Exchange Ar'-B(OH)2 This compound (Ar'-B(OH)2) Ar'-B(OH)2->Transmetalation

Catalytic cycle of the Chan-Lam coupling for diaryl ether synthesis.

Application in Drug Discovery and Development

Arylboronic acids are recognized as "privileged structures" in medicinal chemistry due to their unique ability to form reversible covalent bonds with biological targets.[18] They are key building blocks in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors.[19]

Building Block for Kinase Inhibitors

The diaryl ether and biaryl motifs, readily synthesized using this compound, are core structures in many kinase inhibitors. A prominent example is the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[14][20][21] Mutations in EGFR can lead to its constitutive activation, promoting uncontrolled cell proliferation.[22] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are a critical class of anticancer drugs.[22] The synthesis of these complex molecules often relies on cross-coupling reactions where arylboronic acids, such as this compound, are used to construct the core scaffold.[23][24]

EGFR Signaling Pathway and Inhibition

The EGFR signaling pathway is a complex cascade that regulates cell growth, proliferation, and survival.[1][4][5] Upon binding of a ligand, such as Epidermal Growth Factor (EGF), the receptor dimerizes and autophosphorylates, initiating downstream signaling through pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][5] EGFR inhibitors block this signaling cascade, thereby inhibiting cancer cell proliferation and inducing apoptosis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_active Active EGFR (Dimerized & Phosphorylated) EGFR->EGFR_active Activates RAS RAS EGFR_active->RAS Activates PI3K PI3K EGFR_active->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGFR_Inhibitor EGFR Inhibitor (e.g., from this compound) EGFR_Inhibitor->EGFR_active Inhibits

Simplified EGFR signaling pathway and the point of inhibition.

Conclusion

This compound is a versatile and valuable reagent in modern organic chemistry and drug discovery. Its primary utility lies in its application in Suzuki-Miyaura and Chan-Lam cross-coupling reactions, enabling the efficient synthesis of biaryl and diaryl ether structures. These structural motifs are of significant importance in the development of advanced materials such as liquid crystals and are integral to the scaffolds of numerous biologically active compounds, including potent kinase inhibitors for cancer therapy. This guide has provided a technical overview of its properties, key reactions with detailed protocols, and its application in the context of drug development, underscoring its importance for researchers and scientists in these fields.

References

4-Butoxyphenylboronic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Butoxyphenylboronic acid, a versatile organic compound with significant applications in synthetic chemistry and drug discovery. This document details its chemical structure, physicochemical properties, and key applications, with a focus on its role in the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols and safety information are also provided to assist researchers in its effective and safe utilization.

Core Compound Properties

This compound, also known as 4-butoxybenzeneboronic acid, is an arylboronic acid derivative. The presence of the butoxy group influences its electronic properties and solubility, making it a valuable reagent in organic synthesis.

Structure and Identification

The chemical structure of this compound consists of a phenyl ring substituted with a butoxy group and a boronic acid functional group at the para position.

Chemical Structure:

Table 1: Compound Identification

IdentifierValue
CAS Number 105365-51-3[1][2][3][4]
Molecular Formula C₁₀H₁₅BO₃[1][2]
Molecular Weight 194.04 g/mol [1][2]
Synonyms 4-Butoxybenzeneboronic acid, B-(4-Butoxyphenyl)boronic acid, 4-n-Butoxyphenylboronic acid[1][3]
SMILES CCCCOC1=CC=C(B(O)O)C=C1[1]
Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate reaction conditions and purification methods.

Table 2: Physicochemical Data

PropertyValue
Melting Point 106-108 °C[2]
Appearance White to almost white powder or crystal[3]
Solubility Slightly soluble in water[2]
Topological Polar Surface Area (TPSA) 49.69 Ų
logP (predicted) 0.5453
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bonds 5

Spectroscopic Data (Illustrative)

Table 3: Illustrative Spectroscopic Data Interpretation

SpectroscopyExpected Peaks and Interpretation
¹H NMR Signals corresponding to the aromatic protons, the protons of the butoxy chain, and the acidic protons of the boronic acid group. The aromatic protons would appear as two doublets in the aromatic region. The butoxy group would show a triplet for the terminal methyl group, two multiplets for the internal methylene groups, and a triplet for the methylene group attached to the oxygen.
¹³C NMR Resonances for the aromatic carbons, with the carbon attached to the boron atom being deshielded. Signals for the four distinct carbons of the butoxy group would also be present.
FT-IR A broad O-H stretching band for the boronic acid group (around 3300-2500 cm⁻¹). C-H stretching vibrations for the aromatic and aliphatic parts of the molecule. Aromatic C=C stretching peaks. A strong C-O stretching band for the ether linkage. A B-O stretching vibration.
Mass Spectrometry The molecular ion peak (M+) would be observed. Fragmentation patterns would likely involve the loss of the butoxy group and the boronic acid moiety.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5] this compound serves as an excellent coupling partner with various aryl halides to produce substituted biaryls, which are common scaffolds in pharmaceuticals and functional materials.[5]

Drug Discovery and Medicinal Chemistry

Arylboronic acids are recognized as important pharmacophores in drug design. This compound has been investigated for its potential biological activities. Notably, it has been reported to act as an inhibitor of the NorA efflux pump in Staphylococcus aureus, a mechanism that can potentiate the activity of antibiotics.[3] This highlights its potential in the development of new antibacterial therapies.

Experimental Protocols

The following section provides a detailed, generalized protocol for a Suzuki-Miyaura cross-coupling reaction using this compound.

General Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous and deoxygenated solvent (e.g., Toluene, Dioxane, DMF)

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous and deoxygenated solvent (10 mL).

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Coupling A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X (Oxidative Addition Complex) B->C D Transmetalation C->D ArBOH This compound (Ar'-B(OH)2) + Base E Ar-Pd(II)-Ar' (Di-organopalladium Complex) D->E F Reductive Elimination E->F F->A G Ar-Ar' (Coupled Product) F->G ArX Aryl Halide (Ar-X) ArX->B ArBOH->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Biaryl Synthesis

This diagram outlines the typical laboratory workflow for the synthesis of a biaryl compound using this compound via the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound - Aryl Halide - Base - Catalyst setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Flame-dry Glassware glassware->setup heat Heat and Stir setup->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench Reaction Complete extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: General workflow for the synthesis and purification of biaryl compounds.

Safety and Handling

Boronic acids, including this compound, should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area or under a fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-Depth Technical Guide to the Synthesis of 4-Butoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxyphenylboronic acid is a versatile intermediate in organic synthesis, widely employed in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. The presence of the butoxy group influences the electronic properties and solubility of the molecule, making it a valuable building block in the development of novel pharmaceuticals, liquid crystals, and other advanced materials. This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, including a detailed experimental protocol and a summary of the key reaction parameters.

Primary Synthesis Pathway: The Grignard Reaction

The most common and well-established method for the synthesis of this compound is through a Grignard reaction. This pathway involves the formation of a Grignard reagent from 1-bromo-4-butoxybenzene, which is then reacted with a trialkyl borate ester, followed by acidic hydrolysis to yield the final product. This method is favored for its relatively high yields and the ready availability of the starting materials.

A general overview of this synthetic approach is as follows:

  • Formation of the Grignard Reagent: 1-bromo-4-butoxybenzene is reacted with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 4-butoxyphenylmagnesium bromide. The initiation of this reaction can be facilitated by the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]

  • Borylation: The freshly prepared Grignard reagent is then added to a solution of a trialkyl borate, such as triisopropyl borate or trimethyl borate, at a low temperature to prevent the formation of byproducts.

  • Hydrolysis: The resulting boronate ester is hydrolyzed with an acid, such as hydrochloric acid, to produce this compound.

  • Purification: The crude product can be purified by recrystallization or through an acid-base extraction procedure to remove impurities.[2][3]

The overall workflow for the Grignard-based synthesis of this compound can be visualized as follows:

Synthesis_Workflow Start 1-Bromo-4-butoxybenzene Grignard_Formation Grignard Reagent Formation Start->Grignard_Formation Grignard_Reagent 4-Butoxyphenylmagnesium bromide Grignard_Formation->Grignard_Reagent Borylation Borylation Grignard_Reagent->Borylation Boronate_Ester Boronate Ester Intermediate Borylation->Boronate_Ester Hydrolysis Acidic Hydrolysis Boronate_Ester->Hydrolysis Crude_Product Crude 4-Butoxyphenylboronic acid Hydrolysis->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure 4-Butoxyphenylboronic acid Purification->Final_Product reagent1 Mg, Anhydrous THF reagent1->Grignard_Formation reagent2 Triisopropyl borate reagent2->Borylation reagent3 HCl (aq) reagent3->Hydrolysis reagent4 Recrystallization or Acid-Base Extraction reagent4->Purification

Workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound via the Grignard reaction pathway. The data is based on established procedures for analogous arylboronic acid syntheses.

ParameterValue/RangeNotes
Grignard Formation
SolventAnhydrous Diethyl Ether or THFEssential for stabilization of the Grignard reagent.
Magnesium1.1 - 1.5 equivalentsA slight excess ensures complete reaction of the aryl bromide.
Activation MethodIodine crystal or 1,2-dibromoethaneCrucial for removing the passivating magnesium oxide layer.
Initiation TemperatureRoom temperature to gentle refluxThe reaction is exothermic and may require cooling.
Reaction Time1 - 3 hoursCompletion is often indicated by the disappearance of magnesium.
Borylation & Hydrolysis
Borate EsterTriisopropyl borate or Trimethyl borate (1.1 - 1.5 eq.)Added at low temperature (-78 °C to 0 °C).
Hydrolysis AgentDilute HCl or H₂SO₄To quench the reaction and protonate the boronate ester.
Reaction Time30 minutes - 2 hoursMonitored by TLC or other appropriate analytical methods.
Overall Process
Expected Yield60 - 85%Dependent on reaction conditions and purity of reagents.
Purity>95% after purificationRecrystallization or acid-base extraction are effective purification methods.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 1-bromo-4-butoxybenzene using the Grignard reaction.

Materials:

  • 1-Bromo-4-butoxybenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Triisopropyl borate

  • Hydrochloric acid (2 M)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Formation of 4-Butoxyphenylmagnesium Bromide (Grignard Reagent)

  • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed.

  • To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

  • Add a small amount of anhydrous THF to cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of 1-bromo-4-butoxybenzene (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the 1-bromo-4-butoxybenzene solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the ether indicate the start of the reaction. If the reaction does not initiate, gentle warming may be applied.

  • Once the reaction has started, add the remaining 1-bromo-4-butoxybenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent.

Step 2: Synthesis of this compound

  • Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of triisopropyl borate (1.2 equivalents) in anhydrous THF.

  • Add the triisopropyl borate solution dropwise to the stirred Grignard solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of 2 M hydrochloric acid until the solution is acidic.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol.

  • Alternatively, an acid-base extraction can be performed. Dissolve the crude product in diethyl ether and extract with a 1 M NaOH solution. The aqueous layer is then acidified with 2 M HCl to precipitate the pure boronic acid, which is then filtered, washed with cold water, and dried under vacuum.

The logical relationship between the key steps of the synthesis is illustrated in the following diagram:

Synthesis_Logic Start_Material Start with 1-Bromo-4-butoxybenzene Grignard_Prep Prepare Grignard Reagent Start_Material->Grignard_Prep Borylation_Step Perform Borylation with Trialkyl Borate Grignard_Prep->Borylation_Step If Grignard formation is successful Hydrolysis_Step Hydrolyze Boronate Ester Borylation_Step->Hydrolysis_Step Purification_Step Purify Crude Product Hydrolysis_Step->Purification_Step Final_Product Obtain Pure This compound Purification_Step->Final_Product If purity is sufficient condition1 Anhydrous Conditions condition1->Grignard_Prep condition2 Low Temperature condition2->Borylation_Step condition3 Acidic Workup condition3->Hydrolysis_Step

Logical flow of the synthesis of this compound.

Conclusion

The synthesis of this compound via the Grignard reaction is a reliable and efficient method for producing this important synthetic intermediate. Careful control of reaction conditions, particularly the maintenance of an anhydrous environment during the Grignard reagent formation and the use of low temperatures for the borylation step, is crucial for achieving high yields and purity. The detailed protocol and data provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this compound for their specific applications.

References

An In-Depth Technical Guide to 4-Butoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Butoxyphenylboronic acid, a versatile building block in organic synthesis with significant applications in medicinal chemistry and materials science. This document details its chemical identifiers, physicochemical properties, experimental protocols for its synthesis and key reactions, and its role in the development of novel therapeutics and functional materials.

Core Identifiers and Properties

This compound is an organoboron compound characterized by a phenyl ring substituted with a butoxy group and a boronic acid moiety. These functional groups impart specific reactivity and properties that are highly valued in synthetic chemistry.

Chemical Identifiers
IdentifierValue
CAS Number 105365-51-3[1]
Molecular Formula C₁₀H₁₅BO₃[1]
Molecular Weight 194.04 g/mol [1]
Synonyms B-(4-Butoxyphenyl)boronic acid, 4-n-Butoxyphenylboronic acid[1]
SMILES CCCCOC1=CC=C(B(O)O)C=C1[1]
InChIKey Not readily available
Physicochemical Properties
PropertyValue
Melting Point 178-181 °C[2]
Boiling Point Data not available
Density Data not available
Solubility Data not available
Appearance White to off-white crystalline powder
Purity Typically ≥98%[1]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes a general and widely used method for the synthesis of arylboronic acids from the corresponding aryl halide. The synthesis of this compound can be achieved from 1-bromo-4-butoxybenzene through the formation of a Grignard reagent, followed by reaction with a borate ester.

Materials:

  • 1-bromo-4-butoxybenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings. A solution of 1-bromo-4-butoxybenzene in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated, which is often indicated by a gentle reflux. The mixture is then stirred at room temperature until the magnesium is consumed.

  • Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate in anhydrous THF is added dropwise, maintaining the low temperature. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for one hour.

  • Extraction and Purification: The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization to yield this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. This protocol outlines a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoacetophenone)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

  • Standard reaction glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

  • Solvent Addition and Degassing: Add the solvent system to the flask. The reaction mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon) for 10-15 minutes or by several freeze-pump-thaw cycles.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred under an inert atmosphere until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Visualized Workflows and Mechanisms

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound from 1-bromo-4-butoxybenzene.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction Steps cluster_product Final Product 1-bromo-4-butoxybenzene 1-bromo-4-butoxybenzene Grignard Formation Grignard Formation 1-bromo-4-butoxybenzene->Grignard Formation Mg Mg Mg->Grignard Formation Triisopropyl borate Triisopropyl borate Borylation Borylation Triisopropyl borate->Borylation HCl (aq) HCl (aq) Hydrolysis Hydrolysis HCl (aq)->Hydrolysis Grignard Formation->Borylation Grignard Reagent Borylation->Hydrolysis Boronate Ester Intermediate This compound This compound Hydrolysis->this compound

Caption: Synthesis workflow for this compound.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The diagram below outlines the key steps of this important cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0) Catalyst Ar-Ar' Ar-Pd(II)-X->Transmetalation [Ar'-B(OR)₃]⁻ Ar-Pd(II)-Ar'->Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

Arylboronic acids, including this compound, are considered "privileged structures" in medicinal chemistry due to their ability to form reversible covalent bonds with biological targets such as serine proteases. The butoxy group can modulate the compound's physicochemical properties, including its lipophilicity, which can influence its pharmacokinetic profile.

In the realm of materials science, this compound and its derivatives are utilized in the synthesis of liquid crystals and organic light-emitting diodes (OLEDs). The rigid phenylboronic acid core, combined with the flexible butoxy chain, can lead to the formation of materials with desirable mesomorphic and photophysical properties. For instance, the incorporation of such structures can influence the alignment and stability of liquid crystal phases.

References

Physicochemical Properties of 4-Butoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Butoxyphenylboronic acid (CAS No. 105365-51-3) is an organoboron compound that serves as a versatile intermediate in organic synthesis.[1][2] As a member of the boronic acid family, it is particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[2] Its utility extends to the synthesis of complex molecules, including pharmaceuticals and materials for liquid crystals.[1] This guide provides a detailed overview of its core physicochemical properties, experimental protocols for its characterization, and a generalized workflow for its synthesis and analysis.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for designing reaction conditions, purification procedures, and formulation strategies.

PropertyValueReference
CAS Number 105365-51-3[1][2][3]
Molecular Formula C₁₀H₁₅BO₃[1][4]
Molecular Weight 194.04 g/mol [1][2]
Appearance White to almost white crystalline powder[2][3][4]
Melting Point 106-108 °C[2][4]
Boiling Point 342.3 ± 44.0 °C (Predicted)[2][4]
pKa 8.72 ± 0.16 (Predicted)[2][4]
Solubility Slightly soluble in water. Soluble in methanol.[2][3]
SMILES CCCCOC1=CC=C(B(O)O)C=C1[1]

Experimental Protocols

Accurate characterization of this compound is essential for its effective use. The following sections detail generalized experimental protocols for key analytical techniques, adapted from standard procedures for arylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure of the compound. Boronic acids have a tendency to form cyclic anhydrides (boroxines), which can lead to complex spectra. Using a solvent that disrupts hydrogen bonding is often beneficial.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent such as Methanol-d₄ or DMSO-d₆. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard proton-decoupled experiment.

    • Number of Scans: 1024 or higher to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Expected Characteristic Absorptions:

    • O-H stretch (boronic acid): Broad band in the region of 3500-3200 cm⁻¹.

    • Aromatic C-H stretch: Around 3100-3000 cm⁻¹.

    • Aliphatic C-H stretch (butyl group): Around 2960-2850 cm⁻¹.

    • B-O stretch: Strong band around 1350 cm⁻¹.

    • C-O stretch (ether): Strong band around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound. Electrospray ionization (ESI) is a common technique for boronic acids.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • ESI-MS Acquisition:

    • Instrument: ESI-Time of Flight (ESI-TOF) or Quadrupole mass spectrometer.

    • Ionization Mode: Both positive and negative ion modes should be tested. Boronic acids can be challenging due to their tendency to form trimers (boroxines).

    • Mass Range: m/z 50-500.

    • Data Analysis: Analyze the spectrum for the molecular ion peak [M+H]⁺ or [M-H]⁻ and compare the observed mass to the calculated exact mass.

Synthetic and Analytical Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent characterization of an arylboronic acid like this compound. This process begins with starting materials and proceeds through synthesis, purification, and final analytical validation.

G General Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Starting Materials (e.g., 4-bromoanisole, n-butanol, Grignard reagents, borate esters) reaction Chemical Reaction (e.g., Grignard formation followed by reaction with trialkyl borate) start->reaction 1. Synthesis quench Reaction Quench & Acidic Workup reaction->quench 2. Hydrolysis extract Extraction quench->extract 3. Isolation crystallize Recrystallization extract->crystallize 4. Purification dry Drying crystallize->dry 5. Final Prep product Pure Product: This compound dry->product 6. Characterization nmr NMR Spectroscopy (Structure ID) product->nmr ftir FTIR Spectroscopy (Functional Groups) product->ftir ms Mass Spectrometry (Molecular Weight) product->ms mp Melting Point (Purity Check) product->mp

Caption: Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Solubility of 4-Butoxyphenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-butoxyphenylboronic acid in organic solvents. Due to the limited availability of direct quantitative solubility data for this compound in peer-reviewed literature, this document presents data for the closely related isomers of isobutoxyphenylboronic acid as a valuable proxy. The methodologies detailed herein for solubility determination are standard for boronic acids and can be directly applied to this compound.

Introduction to Boronic Acid Solubility

Boronic acids are a class of compounds widely used in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. Their solubility in organic solvents is a critical parameter for reaction optimization, purification, and formulation development. The solubility of arylboronic acids is influenced by several factors, including the nature and position of substituents on the phenyl ring and the polarity of the solvent. Generally, boronic acids are more soluble in polar organic solvents and have limited solubility in nonpolar hydrocarbon solvents. The introduction of an alkoxy group, such as a butoxy group, is expected to influence the polarity and hydrogen bonding capabilities of the molecule, thereby affecting its solubility profile.

A challenge in determining the solubility of boronic acids is their propensity to form cyclic anhydrides, known as boroxines, through dehydration.[1][2] This equilibrium between the acid and its boroxine form can be influenced by the solvent and temperature, which can complicate solubility measurements.[1][2]

Quantitative Solubility Data for Isobutoxyphenylboronic Acid Isomers

The following tables summarize the experimentally determined mole fraction solubility (x) of ortho-, meta-, and para-isobutoxyphenylboronic acid in various organic solvents at different temperatures. This data is adapted from a study by Leszczyński et al. (2020) and serves as a strong reference point for estimating the solubility of this compound.[1][3] The study found that the introduction of an isobutoxy group generally increases solubility in most of the tested solvents compared to unsubstituted phenylboronic acid.[3][4]

Table 1: Solubility of ortho-Isobutoxyphenylboronic Acid [3]

Temperature (K)Chloroform (x)3-Pentanone (x)Acetone (x)Dipropyl ether (x)Methylcyclohexane (x)
283.150.0030.0480.0270.0570.001
293.150.0060.0810.0450.0910.001
303.150.0110.1280.0720.1390.002
313.150.0200.1940.1110.2070.003
323.150.0350.2860.1660.3000.005

Table 2: Solubility of meta-Isobutoxyphenylboronic Acid [3]

Temperature (K)Chloroform (x)3-Pentanone (x)Acetone (x)Dipropyl ether (x)Methylcyclohexane (x)
283.150.0020.0100.0070.0060.000
293.150.0040.0170.0110.0100.000
303.150.0060.0270.0180.0150.001
313.150.0100.0430.0280.0240.001
323.150.0160.0660.0430.0360.001

Table 3: Solubility of para-Isobutoxyphenylboronic Acid [3]

Temperature (K)Chloroform (x)3-Pentanone (x)Acetone (x)Dipropyl ether (x)Methylcyclohexane (x)
283.150.0030.0110.0080.0060.000
293.150.0050.0180.0130.0100.001
303.150.0080.0290.0200.0150.001
313.150.0120.0460.0320.0240.001
323.150.0190.0700.0490.0360.002

Note: The solubility of the ortho-isomer is significantly higher than that of the meta and para isomers in all tested solvents.[3][4]

Experimental Protocol for Solubility Determination

A reliable and commonly used method for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[4][5][6] This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[7]

  • Compound of Interest: this compound, highly purified.

  • Organic Solvents: High-purity, anhydrous solvents (e.g., acetone, chloroform, 3-pentanone, dipropyl ether, methylcyclohexane).[1][4]

  • Analytical Balance: Precision of at least 0.1 mg.

  • Glass Vials or Jacketed Glass Vessel: With airtight seals to prevent solvent evaporation.[5][7]

  • Magnetic Stirrer and Stir Bars.

  • Controlled Temperature Bath: A circulating thermostat bath capable of precise temperature control.[5]

  • Calibrated Thermometer or Temperature Probe.

  • Turbidity Measurement Device: A luminance probe or a laser and photodetector to monitor the clarity of the solution.[1][4]

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound into a glass vial.[7]

    • Add a precise amount (by weight or volume) of the desired organic solvent to achieve a known mole fraction.[7]

    • Add a small magnetic stir bar to the vial.

    • Seal the vial tightly to prevent solvent evaporation and contamination from atmospheric moisture.[7]

  • Solubility Measurement:

    • Place the sealed vial in the controlled temperature bath and begin stirring.[5]

    • Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min) to avoid overshooting the dissolution point.[5][7]

    • Continuously monitor the turbidity of the solution using the luminance probe or by visual inspection.[1][5]

    • The solubility temperature is the point at which the last solid particles disappear, and the solution becomes clear.[7] Record this temperature.

  • Data Analysis:

    • Repeat the measurement for several different concentrations of this compound in the same solvent.[7]

    • Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute to generate a solubility curve.[7]

Visualizations

The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.

G A Sample Preparation B Weigh Boronic Acid and Solvent A->B C Seal in Vial with Stir Bar B->C E Place in Temperature- Controlled Bath C->E D Solubility Measurement D->E F Heat at a Controlled Rate E->F G Monitor Turbidity F->G H Record Temperature at Full Dissolution G->H J Repeat for Multiple Concentrations H->J I Data Analysis I->J K Plot Solubility Curve (Temperature vs. Mole Fraction) J->K G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound P Biaryl Product (Ar-Ar') A->P B Aryl Halide (Ar-X) B->P C Palladium Catalyst C->P Pd(0) cycle D Base D->P E Solvent System (e.g., Toluene, THF, Dioxane) E->P

References

An In-depth Technical Guide to 4-Butoxyphenylboronic Acid: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxyphenylboronic acid (CAS No. 105365-51-3) is an organoboron compound that is increasingly utilized in organic synthesis and medicinal chemistry. Its utility primarily stems from its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This capability makes it a valuable reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Furthermore, recent studies have highlighted its potential in drug development as an inhibitor of bacterial efflux pumps, a promising strategy to combat antibiotic resistance. This guide provides comprehensive information on the safe handling, storage, and key applications of this compound, tailored for professionals in research and drug development.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and hazard profile of this compound is paramount for its safe handling in a laboratory setting. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 105365-51-3[1]
Molecular Formula C₁₀H₁₅BO₃[1]
Molecular Weight 194.04 g/mol [1]
Appearance White to Almost white powder to crystal
Purity ≥98%[1]
Topological Polar Surface Area (TPSA) 49.69 Ų[1]
LogP 0.5453[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 2[1]
Rotatable Bonds 5[1]

Table 2: Hazard Identification and Safety Information

Hazard StatementGHS ClassificationPrecautionary Statement ExamplesReference
H315: Causes skin irritation Skin corrosion/irritation (Category 2)P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[2]
H319: Causes serious eye irritation Serious eye damage/eye irritation (Category 2A)P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
H335: May cause respiratory irritation Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with this compound to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles with side-shields are mandatory.

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber).

  • Skin and Body Protection: An impervious lab coat and appropriate footwear should be worn.

  • Respiratory Protection: Use a suitable respirator if dust is generated or if working in a poorly ventilated area.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • An accessible safety shower and eyewash station must be available in the immediate work area.

Handling Procedures
  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.[2]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage Conditions
  • Store in a tightly closed container.

  • Keep in a dry and well-ventilated place.

  • Recommended storage is at room temperature.[1]

Spill and Emergency Procedures
  • Spill: In case of a spill, evacuate the area. Use appropriate PPE. Absorb solutions with an inert material (e.g., diatomite) or carefully sweep up solid material, avoiding dust generation.[2] Dispose of contaminated material in a sealed, labeled container according to institutional and local regulations.

  • Fire: Use extinguishing media appropriate for the surrounding fire.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

    • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

    • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

    • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Get medical attention.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reaction (Representative Protocol)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. Below is a representative experimental protocol for the Suzuki-Miyaura coupling of an aryl boronic acid, which can be adapted for this compound.

Reaction Scheme:

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., a mixture of toluene and water, or dioxane and water)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst (0.05 mmol) to the flask under the inert atmosphere.

  • Add the solvent system (e.g., 10 mL of a 4:1 mixture of toluene:water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, typically 2-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Applications in Drug Development

Inhibition of the NorA Efflux Pump in Staphylococcus aureus

A significant application of this compound in drug development is its activity as an inhibitor of the NorA efflux pump in Staphylococcus aureus. Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby conferring multidrug resistance. The NorA efflux pump is a member of the major facilitator superfamily (MFS) of transporters and utilizes the proton motive force to expel compounds like fluoroquinolones (e.g., ciprofloxacin).

By inhibiting the NorA efflux pump, this compound can restore the efficacy of antibiotics that are otherwise expelled by the pump. It has been reported to potentiate the activity of ciprofloxacin against a strain of S. aureus that overexpresses NorA, demonstrating a 4-fold increase in potency at a concentration of 0.5 µg/mL. This suggests that this compound could be a valuable lead compound for the development of adjuvants to be co-administered with existing antibiotics to overcome bacterial resistance.

NorA_Inhibition cluster_normal Normal Function of NorA Efflux Pump cluster_inhibition Inhibition by this compound Antibiotic_out Antibiotic (extracellular) Antibiotic_in Antibiotic (intracellular) NorA NorA Efflux Pump Antibiotic_in->NorA Binding NorA->Antibiotic_out Efflux H_in H+ (intracellular) NorA->H_in Proton release H_out H+ (extracellular) H_out->NorA Proton influx Inhibitor This compound NorA_inhibited NorA Efflux Pump Inhibitor->NorA_inhibited Binding and Inhibition Antibiotic_accumulates Antibiotic Accumulation (Increased Efficacy)

Caption: Mechanism of NorA efflux pump inhibition by this compound.

Conclusion

This compound is a valuable reagent for synthetic and medicinal chemists. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures, while its emerging role as a bacterial efflux pump inhibitor opens new avenues for combating antibiotic resistance. A comprehensive understanding of its properties and adherence to strict safety protocols are essential for its effective and safe use in the laboratory. This guide provides a foundational resource for researchers and drug development professionals working with this versatile compound.

References

The Dawn of a Versatile Reagent: A Technical Guide to the Discovery and Background of Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arylboronic acids, a class of organoboron compounds, have evolved from a chemical curiosity to indispensable tools in modern organic synthesis and medicinal chemistry. Their unique properties, particularly their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, have revolutionized the construction of carbon-carbon bonds, enabling the synthesis of complex molecules, including numerous pharmaceuticals. This technical guide provides an in-depth exploration of the discovery of arylboronic acids, their historical and modern synthetic methodologies, and their pivotal role in drug development, with a focus on the mechanisms of action of key arylboronic acid-containing drugs.

Discovery and Historical Context

The journey of boronic acids began in 1860 when Edward Frankland reported the first synthesis of an alkylboronic acid, ethylboronic acid. However, it was two decades later, in 1880, that the first arylboronic acid, phenylboronic acid, was synthesized by Adolf Michaelis and R. Becker.[1] Their pioneering work involved the reaction of diphenylmercury with boron trichloride at elevated temperatures in a sealed tube to produce phenylboronyl dichloride, which was then hydrolyzed to phenylboronic acid.[2] This discovery laid the foundation for a new class of organic compounds, though their synthetic utility was not fully realized for nearly a century.

Synthetic Methodologies

The synthesis of arylboronic acids has evolved significantly from the harsh conditions of the 19th century to the mild and highly efficient catalytic methods used today.

Early Synthetic Approaches: Organometallic Reagents

For many years, the primary method for synthesizing arylboronic acids involved the reaction of organometallic reagents, such as Grignard or organolithium reagents, with trialkyl borates. This approach, while conceptually straightforward, often suffered from low yields and limited functional group tolerance due to the high reactivity of the organometallic intermediates.

The Suzuki-Miyaura Revolution and Modern Catalytic Methods

The landscape of arylboronic acid chemistry was dramatically transformed by the development of the palladium-catalyzed cross-coupling reaction of organoboron compounds with organic halides by Akira Suzuki and Norio Miyaura in the late 1970s and early 1980s. This reaction, for which Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, highlighted the immense synthetic potential of arylboronic acids. A key related development is the Miyaura borylation, a palladium-catalyzed reaction that allows for the direct synthesis of boronic esters from aryl halides and a diboron reagent.[3]

Modern synthetic strategies for arylboronic acids include:

  • Miyaura Borylation: The palladium-catalyzed coupling of aryl halides or triflates with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[4]

  • Grignard Reagent Method: An improved and still widely used method involving the reaction of an arylmagnesium halide with a trialkyl borate, followed by acidic workup.

  • C-H Activation: Direct borylation of aromatic C-H bonds catalyzed by transition metals like iridium or rhodium, offering an atom-economical approach.

Quantitative Data on Arylboronic Acid Synthesis

The choice of synthetic method depends on factors such as substrate scope, functional group tolerance, and desired scale. The following tables summarize representative yields for common synthetic routes.

Aryl Halide Product Catalyst Base Solvent Yield (%) Reference
4-Bromoanisole4-Methoxyphenylboronic acid pinacol esterPd(dppf)Cl₂KOAcDioxane85[3]
1-Bromonaphthalene1-Naphthylboronic acid pinacol esterPd(dppf)Cl₂KOAcDMSO98[3]
4-Chlorotoluene4-Methylphenylboronic acid pinacol esterPd(dba)₂ / PCy₃KOAcDioxane89[3]
3-Bromopyridine3-Pyridylboronic acid pinacol esterPd(dppf)Cl₂KOAcDioxane77[3]

Table 1: Representative Yields for the Miyaura Borylation Reaction.

Aryl Halide Product Borate Ester Solvent Yield (%) Reference
BromobenzenePhenylboronic acidTrimethyl borateTHF95[5]
4-tert-Butylbromobenzene4-tert-Butylphenylboronic acidTriisopropyl borateTHF73[6]
4-Bromoanisole4-Methoxyphenylboronic acidTrimethyl borateTHF~68[7]
4-Bromophenol (protected)4-Hydroxyphenylboronic acidTrimethyl borateTHFNot specified[8]

Table 2: Representative Yields for the Grignard Reagent Method.

Substituent (para-) pKa Reference
-H8.83[9]
-OCH₃9.25[7]
-CH₃9.17[10]
-F8.67[1]
-Cl8.55[10]
-Br8.52[10]
-CN7.84[10]
-NO₂7.08[10]
-CF₃7.96[1]

Table 3: pKa Values of Selected para-Substituted Phenylboronic Acids in Aqueous Solution.

Experimental Protocols

Synthesis of Phenylboronic Acid via Diphenylmercury (Michaelis & Becker, 1880 - Historical Protocol)

Disclaimer: This protocol is of historical significance and involves highly toxic reagents. It is not recommended for modern laboratory practice.

  • Reaction: Diphenylmercury is heated with boron trichloride in a sealed glass tube at 180-200 °C.[2]

  • Intermediate: This reaction forms phenylboronyl dichloride (C₆H₅BCl₂).

  • Hydrolysis: The resulting phenylboronyl dichloride is carefully hydrolyzed with water to yield phenylboronic acid.

Synthesis of 4-tert-Butylphenylboronic Acid via Grignard Reaction (Modern Protocol)
  • Materials: 4-tert-Butylbromobenzene, magnesium turnings, iodine (catalyst), triisopropyl borate, anhydrous tetrahydrofuran (THF), hydrochloric acid.

  • Step 1: Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings and a crystal of iodine are placed in anhydrous THF. A solution of 4-tert-butylbromobenzene in anhydrous THF is added dropwise to initiate the reaction and form the Grignard reagent. The reaction mixture is typically stirred until the magnesium is consumed.

  • Step 2: Borylation: The Grignard reagent solution is cooled to a low temperature (e.g., -78 °C) in a dry ice/acetone bath. A solution of triisopropyl borate in anhydrous THF is then added dropwise, maintaining the low temperature. The reaction is stirred for a specified time at low temperature and then allowed to warm to room temperature.

  • Step 3: Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The mixture is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 4-tert-butylphenylboronic acid can be purified by recrystallization. The reported yield for this procedure is approximately 72.8%.[6]

Synthesis of 4-Methoxyphenylboronic Acid Pinacol Ester via Miyaura Borylation (Modern Protocol)
  • Materials: 4-Bromoanisole, bis(pinacolato)diboron (B₂pin₂), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), potassium acetate (KOAc), anhydrous dioxane.

  • Procedure: To an oven-dried Schlenk flask under an inert atmosphere are added 4-bromoanisole (1.0 mmol), B₂pin₂ (1.1 mmol), Pd(dppf)Cl₂ (0.03 mmol), and KOAc (1.5 mmol). Anhydrous dioxane (5 mL) is added, and the flask is sealed. The reaction mixture is heated to 80 °C and stirred for several hours, with the progress monitored by TLC or GC-MS.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired 4-methoxyphenylboronic acid pinacol ester. A similar procedure reports a yield of 85%.[3]

Arylboronic Acids in Drug Development

The unique chemical properties of the boronic acid functional group, particularly its ability to form reversible covalent bonds with diols and act as a serine protease inhibitor, have made it a valuable pharmacophore in drug design. Several FDA-approved drugs incorporate an arylboronic acid or a related boronate ester moiety.

Bortezomib (Velcade®): A Proteasome Inhibitor for Cancer Therapy

Bortezomib is a dipeptidyl boronic acid that functions as a potent and reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins. In cancer cells, particularly multiple myeloma, inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and the disruption of cell cycle regulation, ultimately inducing apoptosis.

Mechanism of Action:

  • Proteasome Inhibition: The boron atom of bortezomib forms a stable but reversible complex with the threonine residue in the active site of the 26S proteasome, inhibiting its chymotrypsin-like activity.[11]

  • Accumulation of Pro-Apoptotic Factors: Inhibition of the proteasome prevents the degradation of pro-apoptotic proteins such as the BH3-only protein Noxa.[12]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The accumulation of Noxa leads to the activation of the pro-apoptotic effector proteins Bax and Bak.[13][14]

  • Caspase Activation: Activated Bax and Bak induce MOMP, leading to the release of cytochrome c from the mitochondria into the cytosol.[15] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspases-3 and -7, leading to the cleavage of cellular substrates and the execution of apoptosis.[16][17] Bortezomib can also induce caspase-8 activation.[18][19]

Other Notable Arylboronic Acid-Containing Drugs
  • Vaborbactam: A cyclic boronic acid β-lactamase inhibitor. It is co-formulated with the carbapenem antibiotic meropenem (Vabomere®). Vaborbactam protects meropenem from degradation by serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC), thereby restoring its antibacterial activity against resistant bacteria.[2]

  • Crisaborole (Eucrisa®): A benzoxaborole, which is a cyclic boronic acid derivative, that acts as a phosphodiesterase 4 (PDE4) inhibitor. It is used topically for the treatment of mild to moderate atopic dermatitis. By inhibiting PDE4, crisaborole increases intracellular levels of cyclic AMP (cAMP), which in turn reduces the production of pro-inflammatory cytokines.[18]

Visualizations

G Workflow for Arylboronic Acid Synthesis via Grignard Reaction start Start: Aryl Halide grignard_formation Grignard Reagent Formation (Mg, THF) start->grignard_formation borylation Borylation (Trialkyl Borate, -78°C) grignard_formation->borylation hydrolysis Acidic Hydrolysis (HCl, H2O) borylation->hydrolysis workup Extraction & Workup hydrolysis->workup purification Purification (Recrystallization) workup->purification end Product: Arylboronic Acid purification->end

Caption: Experimental workflow for Grignard-based synthesis.

G Catalytic Cycle of the Miyaura Borylation pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)(X)L_n oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_boryl_complex Ar-Pd(II)(Bpin)L_n transmetalation->pd2_boryl_complex reductive_elimination Reductive Elimination pd2_boryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Bpin reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition b2pin2 B2pin2 b2pin2->transmetalation

Caption: Mechanism of the Miyaura borylation reaction.

G Bortezomib-Induced Apoptosis Signaling Pathway bortezomib Bortezomib proteasome 26S Proteasome bortezomib->proteasome inhibits noxa Noxa Accumulation proteasome->noxa degrades bax_bak Bax/Bak Activation noxa->bax_bak activates mitochondrion Mitochondrion bax_bak->mitochondrion induces MOMP cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c releases apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome activates caspase9 Caspase-9 Activation apoptosome->caspase9 activates caspase37 Caspase-3/7 Activation caspase9->caspase37 activates apoptosis Apoptosis caspase37->apoptosis executes

Caption: Bortezomib-induced apoptosis pathway.

Conclusion

From their initial synthesis in the late 19th century, arylboronic acids have risen to prominence as a cornerstone of modern organic chemistry. Their versatility, stability, and reactivity have enabled the construction of countless complex molecules, profoundly impacting materials science and, most notably, drug discovery. The development of drugs like Bortezomib, Vaborbactam, and Crisaborole showcases the power of leveraging the unique chemical properties of the boronic acid moiety to address diverse therapeutic challenges. As synthetic methodologies continue to improve and our understanding of the biological roles of boron-containing compounds deepens, the legacy of Michaelis and Becker's discovery will undoubtedly continue to expand, paving the way for new innovations in science and medicine.

References

Boronic Acids in Medicinal Chemistry: A Technical Guide to a Versatile Pharmacophore

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boronic acids have emerged from the realm of synthetic chemistry to become a validated and increasingly vital pharmacophore in modern drug discovery. The approval of Bortezomib in 2003 marked a turning point, demonstrating that boron-containing compounds can be safe and effective therapeutics, thereby dispelling earlier concerns about toxicity.[1][2] The unique electronic properties of the boron atom, particularly its ability to form reversible covalent bonds with biological nucleophiles, grant these molecules a distinct mechanism of action that has been successfully exploited across multiple therapeutic areas, including oncology and infectious diseases.[1] This guide provides an in-depth overview of the core principles of boronic acid chemistry, their mechanisms of action, key therapeutic successes, and the experimental methodologies crucial for their development.

Introduction: The Unique Chemistry of Boronic Acids

A boronic acid is an organoboron compound characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂.[3] The boron atom is electron-deficient, rendering it a mild Lewis acid.[3][4] This fundamental property dictates their reactivity and is the cornerstone of their utility in medicinal chemistry.

A key feature of boronic acids is their ability to exist in equilibrium between a trigonal planar sp² hybridized state and a tetrahedral sp³ hybridized state upon interaction with a Lewis base.[5] This allows them to form stable, yet reversible, covalent adducts with nucleophilic residues in enzyme active sites, such as the hydroxyl groups of serine and threonine.[1][6][7] This reversible covalent inhibition provides a desirable balance between high potency and a duration of action that can be finely tuned, distinguishing them from irreversible covalent inhibitors.[6] Furthermore, with a pKa typically around 9, they are largely protonated under physiological conditions but can form tetrahedral boronate complexes with a pKa closer to 7.[8]

Mechanism of Action: Reversible Covalent Inhibition

The primary mechanism by which boronic acid drugs exert their therapeutic effect is through the inhibition of enzymes, particularly serine and threonine proteases. The boron atom acts as an electrophilic "warhead" that is attacked by a nucleophilic amino acid residue in the enzyme's active site.

For example, in the case of proteasome inhibitors, the boronic acid moiety of the drug forms a tetrahedral complex with the N-terminal threonine hydroxyl group in the active site of the 20S proteasome.[2][9] This complex mimics the tetrahedral transition state of peptide bond hydrolysis, making boronic acids potent transition-state analog inhibitors.[7] This interaction blocks the catalytic activity of the proteasome, leading to a disruption of protein homeostasis and inducing apoptosis in rapidly dividing cancer cells.[2]

This targeted, reversible covalent mechanism offers several advantages:

  • High Potency and Specificity: The formation of a covalent bond can lead to significantly higher potency and prolonged target engagement compared to non-covalent inhibitors.[7]

  • Favorable Kinetics: The reversibility of the bond allows for a tunable duration of action and can mitigate the risk of off-target toxicity associated with permanent, irreversible inhibitors.[6]

  • Overcoming Resistance: This unique mechanism can be effective against targets where traditional non-covalent inhibitors have failed or where resistance has developed.

Approved Boronic Acid-Based Therapeutics

The clinical and commercial success of boronic acid drugs has validated their place in the medicinal chemist's toolbox.[10][11] To date, several have received FDA approval, demonstrating their therapeutic impact.

Drug Name (Brand Name)TargetTherapeutic AreaKey Quantitative Data
Bortezomib (Velcade®)20S Proteasome (β5 subunit)Oncology (Multiple Myeloma)Ki: 0.6 nM - 1.6 nM[12][13]IC50: 3 - 40 nM (cell-dependent)[14][15]
Ixazomib (Ninlaro®)20S Proteasome (β5 subunit)Oncology (Multiple Myeloma)IC50 (β5 subunit): 3.4 nM[10]Ki: 4.9 nM[13]
Vaborbactam (Vabomere®)Serine β-Lactamases (Class A & C)Infectious DiseaseKi: 0.022 - 0.18 µM (Class A & C enzymes)[6]
Tavaborole (Kerydin®)Leucyl-tRNA Synthetase (LeuRS)Infectious Disease (Onychomycosis)IC50 (C. albicans LeuRS): 4.2 µM[16]

Signaling Pathway: Inhibition of the Ubiquitin-Proteasome System

Bortezomib and Ixazomib function by inhibiting the 26S proteasome, the central enzyme complex of the ubiquitin-proteasome pathway (UPP). The UPP is critical for the degradation of most intracellular proteins, including those that regulate cell cycle progression and apoptosis. In cancer cells, particularly multiple myeloma which produces large quantities of proteins, the UPP is essential for survival. By blocking the proteasome, these drugs cause an accumulation of misfolded and regulatory proteins, leading to endoplasmic reticulum (ER) stress, inhibition of the pro-survival NF-κB pathway, and ultimately, programmed cell death (apoptosis).[2]

Ubiquitin_Proteasome_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Protein Target Protein PolyUb_Protein Poly-ubiquitinated Protein Protein->PolyUb_Protein Ubiquitination (E1, E2, E3) Ub Ubiquitin (Ub) E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E3 E3 Ub Ligase Proteasome 26S Proteasome PolyUb_Protein->Proteasome Targeting Peptides Peptide Fragments Proteasome->Peptides Degradation NFkB NF-κB Proteasome->NFkB IκB Degradation (releases NF-κB) Apoptosis Apoptosis Proteasome->Apoptosis Inhibition prevents degradation of pro-apoptotic proteins IkB IκB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->Proteasome Targeting Bortezomib Bortezomib Ixazomib Bortezomib->Proteasome Inhibits Cell_Survival Cell Survival Genes Cell_Survival->Apoptosis Inhibits Transcription Transcription NFkB_nuc->Transcription Activates Transcription->Cell_Survival Upregulates

Caption: Bortezomib inhibits the proteasome, leading to apoptosis and blocking NF-κB survival signals.

Experimental Protocols

The development of boronic acid inhibitors relies on robust synthetic methods and precise biological assays. Below are representative protocols for the synthesis of a boronic acid precursor and the evaluation of proteasome inhibition.

Protocol 1: Synthesis of an Aryl Boronic Acid Pinacol Ester via Miyaura Borylation

This protocol describes a common method for synthesizing aryl boronic esters from aryl halides, which are stable precursors to boronic acids.

Objective: To synthesize 4-phenylphenylboronic acid pinacol ester from 4-bromobiphenyl.

Materials:

  • 4-Bromobiphenyl (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium acetate (KOAc) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobiphenyl, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-phenylphenylboronic acid pinacol ester.

Protocol 2: In Vitro 20S Proteasome Activity Assay

This fluorometric assay measures the chymotrypsin-like activity of the 20S proteasome and its inhibition by compounds like Bortezomib.[10][11]

Objective: To determine the IC50 value of an inhibitor against the chymotrypsin-like activity of the purified human 20S proteasome.

Materials:

  • Purified Human 20S Proteasome

  • Fluorogenic Substrate: Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)

  • Assay Buffer: 25 mM HEPES, 0.5 mM EDTA, pH 7.5

  • SDS (for proteasome activation)

  • Boronic acid inhibitor (e.g., Bortezomib) dissolved in DMSO

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the Suc-LLVY-AMC substrate in DMSO.

    • Prepare a working solution of the 20S proteasome (e.g., 5 nM) in Assay Buffer.

    • Prepare a serial dilution of the boronic acid inhibitor in DMSO, then dilute further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and low (<1%).

  • Assay Setup (in a 96-well plate):

    • Add Assay Buffer to each well.

    • Add the serially diluted inhibitor to the experimental wells. Add Assay Buffer with the same final DMSO concentration to the "no inhibitor" (100% activity) control wells.

    • Add the 20S proteasome working solution to all wells except the "no enzyme" (background) controls.

    • Add a low concentration of SDS (e.g., 0.01-0.03% final concentration) to activate the proteasome.[11]

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the Suc-LLVY-AMC substrate to all wells to initiate the enzymatic reaction (final concentration typically 20-100 µM).

  • Fluorescence Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the fluorescence kinetically for 30-60 minutes, with readings every 1-2 minutes.

  • Data Analysis:

    • For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).

    • Subtract the average velocity of the "no enzyme" background wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

Boronic acids have firmly established their value in medicinal chemistry, transitioning from synthetic curiosities to the core of multiple FDA-approved drugs. Their unique ability to engage in reversible covalent interactions provides a powerful mechanism for potent and selective enzyme inhibition. The successes in oncology and infectious disease are likely just the beginning. Ongoing research is exploring boronic acids for a wide range of other conditions, including inflammatory and neurodegenerative diseases. As our understanding of their structure-activity relationships, pharmacokinetic properties, and potential off-target effects continues to deepen, we can anticipate the development of the next generation of innovative boronic acid-based therapeutics.

Workflow_Diagram Target Target Identification (e.g., Serine Protease) Design Rational Design & Library Synthesis Target->Design Synthesis Chemical Synthesis (e.g., Miyaura Borylation) Design->Synthesis Screening In Vitro Screening (e.g., Proteasome Assay) Synthesis->Screening Optimization Lead Optimization (SAR, ADME) Screening->Optimization Hits Optimization->Synthesis Iterate Clinical Preclinical & Clinical Trials Optimization->Clinical Candidate

References

Methodological & Application

Application Notes and Protocols for 4-Butoxyphenylboronic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] This reaction's significance is underscored by its wide application in the pharmaceutical industry and materials science due to its mild reaction conditions, tolerance of various functional groups, and the general stability and low toxicity of the boronic acid reagents.[3][4] 4-Butoxyphenylboronic acid is a valuable building block, allowing for the introduction of the butoxy-substituted phenyl moiety, a common structural motif in biologically active molecules and functional materials.

This document provides a detailed protocol for a standard Suzuki coupling reaction utilizing this compound, along with a summary of typical reaction conditions and expected outcomes.

Core Concepts of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organohalide or triflate. The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) intermediate.[2]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. The base activates the boronic acid, enhancing the nucleophilicity of the organic substituent.[2][3]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.[2]

Experimental Protocol: Standard Suzuki Coupling of this compound

This protocol provides a generalized procedure for the Suzuki coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., Aryl bromide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand)

  • Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄])

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture such as Dioxane/Water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equivalent), this compound (1.1 - 1.5 equivalents), the base (2.0 - 3.0 equivalents), and the palladium catalyst (1-5 mol%).

  • Solvent Addition: Add the degassed solvent to the flask via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.[5]

Data Presentation: Typical Reaction Parameters

The following table summarizes common quantitative data for Suzuki coupling reactions involving arylboronic acids like this compound.

ParameterTypical Range/ValueNotes
Aryl Halide Reactivity I > Br > OTf >> ClThe choice of leaving group significantly impacts reactivity.[2]
Boronic Acid Stoichiometry 1.1 - 1.5 equivalentsA slight excess is often used to ensure complete consumption of the limiting halide.
Palladium Catalyst Loading 1 - 5 mol%Higher loadings may be necessary for less reactive substrates.
Base Stoichiometry 2.0 - 3.0 equivalentsThe choice of base can be critical and substrate-dependent.[2]
Common Catalysts Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ (+ ligand)For challenging substrates, specialized ligands like SPhos can be beneficial.[6]
Common Bases K₂CO₃, K₃PO₄, Cs₂CO₃, NaOHThe strength and solubility of the base are important factors.[2][7]
Common Solvents Dioxane, Toluene, THF, DME, IPA/WaterBiphasic solvent systems (e.g., Dioxane/Water) are frequently used.[1][2]
Reaction Temperature 80 - 110 °CTemperature is optimized based on the reactivity of the coupling partners.[1]
Reaction Time 2 - 24 hoursReaction completion is monitored by TLC or LC-MS.
Reported Yields 60 - 99%Yields are highly dependent on the specific substrates and optimized conditions.[7]

Mandatory Visualizations

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation reagents Combine Aryl Halide, This compound, Base, and Pd Catalyst inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute, Wash, and Extract cool->extract purify Dry, Concentrate, and Purify extract->purify final_product final_product purify->final_product Final Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_inputs Reactants pd0 Pd(0)L2 pd2_halide Ar-Pd(II)L2-X pd0->pd2_halide Oxidative Addition pd2_alkoxide Ar-Pd(II)L2-OR pd2_halide->pd2_alkoxide Base pd2_biaryl Ar-Pd(II)L2-Ar' pd2_alkoxide->pd2_biaryl pd2_biaryl->pd0 Reductive Elimination product Biaryl Product (Ar-Ar') pd2_biaryl->product aryl_halide Aryl Halide (Ar-X) aryl_halide->pd2_halide boronic_acid Boronic Acid (Ar'-B(OH)2) boronic_acid->pd2_biaryl Transmetalation base Base (e.g., K2CO3) base->boronic_acid Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Optimizing Suzuki-Miyaura Coupling of 4-Butoxyphenylboronic Acid: A Guide to Palladium Catalyst Selection

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients. The choice of the palladium catalyst is critical for the success of the coupling, influencing reaction efficiency, yield, and functional group tolerance. This document provides a detailed guide to selecting an appropriate palladium catalyst for the coupling of 4-butoxyphenylboronic acid with various aryl halides, complete with experimental protocols and a comparative data summary.

Catalyst Selection and Performance

The efficacy of a palladium catalyst in a Suzuki-Miyaura coupling is largely determined by the ligands coordinated to the palladium center. These ligands influence the stability, solubility, and reactivity of the catalyst. For the coupling of an electron-rich boronic acid like this compound, several classes of palladium catalysts can be considered.

  • Palladium(0) Catalysts with Phosphine Ligands: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used, air-sensitive catalyst that is often effective for a range of Suzuki couplings.[1]

  • Palladium(II) Pre-catalysts with Ferrocenylphosphine Ligands: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an air-stable pre-catalyst that is reduced in situ to the active Pd(0) species. It is known for its high activity and broad applicability.

  • Buchwald-Hartwig Catalysts: Systems employing bulky, electron-rich phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), in combination with a palladium source like palladium(II) acetate (Pd(OAc)₂), are highly effective for coupling challenging substrates, including sterically hindered partners and less reactive aryl chlorides.

The choice of base and solvent is also crucial for an efficient reaction. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), while solvent systems often consist of aprotic organic solvents like toluene, dioxane, or dimethoxyethane (DME), frequently with the addition of water to aid in the dissolution of the base and facilitate the catalytic cycle.[2][3]

Comparative Data for Palladium Catalysts

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings of arylboronic acids, providing a basis for selecting a catalyst for reactions with this compound.

Catalyst SystemAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5 mol%)5-bromo-1-ethyl-1H-indazoleK₂CO₃DME/H₂O801865[2]
Pd(dppf)Cl₂5-bromo-1-ethyl-1H-indazoleK₂CO₃DME/H₂O80-100--[2]
Pd₂(dba)₃ / SPhosAryl HalideK₃PO₄Toluene100--[2]
Pd(PPh₃)₄ (5 mol%)5-(4-bromophenyl)-4,6-dichloropyrimidineK₃PO₄1,4-Dioxane/H₂O70-8018-22Good[3]

Experimental Protocols

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a standard starting point for the coupling of this compound with aryl bromides or iodides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, Pd(PPh₃)₄, and potassium carbonate.[2]

  • Add degassed solvents, DME and water (typically in a 4:1 to 5:1 ratio).[2]

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Procedure using Pd(dppf)Cl₂

This protocol is suitable for a broad range of aryl halides and offers the convenience of using an air-stable pre-catalyst.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • Tetrahydrofuran (THF)

  • Water

  • Nitrogen or Argon gas

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the aryl halide, this compound, Pd(dppf)Cl₂, and cesium carbonate.

  • Add degassed THF and water (typically a 4:1 mixture).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up the reaction as described in Protocol 1.

Protocol 3: High-Activity Protocol using a Buchwald-Hartwig Catalyst

This protocol is recommended for challenging substrates, such as aryl chlorides, or when higher reaction rates are desired.

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2.2-4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry reaction vessel.[2]

  • Add the aryl halide and this compound.[2]

  • Add the degassed anhydrous solvent.[2]

  • Seal the vessel and heat the mixture to 100-110 °C with stirring.[2]

  • Monitor the reaction for completion.

  • After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over a drying agent, filter, and concentrate in vacuo.

  • Purify the residue by chromatography.

Visualizing the Process

To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated.

G General Suzuki-Miyaura Reaction Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, This compound, Pd Catalyst, and Base solvent Add Degassed Solvent System reagents->solvent heating Heat with Vigorous Stirring (80-110 °C) solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Work-up (Extraction) monitoring->extraction purification Purification (Column Chromatography) extraction->purification product product purification->product Isolated Product

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

G Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L₂-Ar' pd2_ox->pd2_trans Transmetalation (Ar'-B(OH)₂ + Base) product Ar-Ar' pd2_trans->product Reductive Elimination product->pd0 Regenerated Catalyst

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]

References

Optimal Base Selection for Suzuki Reaction with 4-Butoxyphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] A critical parameter influencing the success of this reaction is the choice of base, which plays a pivotal role in the catalytic cycle.[1][2] This document provides a comprehensive guide to selecting the optimal base for the Suzuki coupling of 4-butoxyphenylboronic acid with aryl halides, complete with comparative data and detailed experimental protocols.

The Critical Role of the Base

In the Suzuki-Miyaura reaction, the base is primarily responsible for activating the boronic acid, thereby facilitating the crucial transmetalation step.[1][2] It reacts with the boronic acid to form a more nucleophilic boronate species, which is significantly more reactive toward the palladium(II) intermediate in the catalytic cycle.[2] The selection of an appropriate base can dramatically influence reaction rates, yields, and the tolerance of various functional groups.[2] Common bases employed in Suzuki couplings include inorganic bases like carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH), which are generally more effective than organic bases.[1][4]

Comparative Analysis of Base Performance

The efficacy of a base is highly dependent on the specific substrates, catalyst system, and solvent employed.[1][2] For electron-rich boronic acids like this compound, the selection of a suitable base is paramount to achieving high yields and minimizing side reactions. The following table summarizes the impact of different bases on the yield of a representative Suzuki coupling reaction between an aryl halide and an arylboronic acid, highlighting the superior performance of stronger inorganic bases.

EntryBaseSolvent SystemCatalystTemperature (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901292
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901288
3K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901285
4Na₂CO₃Toluene/H₂O (10:1)Pd(OAc)₂/PPh₃1001678
5NaOHDME/H₂OPd(PPh₃)₄80495
6Ba(OH)₂DME/H₂OPd(PPh₃)₄80499

Note: Data is compiled from multiple sources for illustrative purposes and yields are highly substrate and condition dependent.[1][5][6]

Experimental Protocols

Below are detailed protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound, including a general procedure for base screening.

Protocol 1: General Procedure for Base Screening

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Selected Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water (10:1))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., 0.02-0.05 mmol), and the selected base (2.0 mmol).[1]

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[1][5]

  • Add the degassed solvent system via syringe.[7]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 4-16 hours).[1][6]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Conditions using Potassium Phosphate

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

Procedure:

  • In a round-bottom flask, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).[5]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[5]

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.[5]

  • Stir and heat the reaction mixture to 90 °C under an inert atmosphere for 12 hours.[5]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.[5]

  • Dry the organic layer, concentrate, and purify as described in Protocol 1.

Visualizing the Workflow and Mechanism

To aid in understanding the experimental process and the underlying chemistry, the following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Workflow reagents Combine Reactants: Aryl Halide This compound Base, Catalyst setup Reaction Setup: Inert Atmosphere Add Solvent reagents->setup reaction Reaction: Heat and Stir setup->reaction workup Workup: Cool, Dilute, Wash reaction->workup purification Purification: Column Chromatography workup->purification product Final Product purification->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki_Cycle cluster_transmetalation Transmetalation pd0 Pd(0)L₂ pdiix Ar-Pd(II)-X L₂ pd0->pdiix Oxidative Addition (Ar-X) product Ar-Ar' pdiioh Ar-Pd(II)-OH L₂ pdiix->pdiioh Base (OH⁻) pdiioh->pd0 Reductive Elimination boronic_acid Ar'B(OH)₂ boronate [Ar'B(OH)₃]⁻ boronic_acid->boronate Base boronate->pdiioh

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Butoxyphenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions and detailed protocols for the Suzuki-Miyaura cross-coupling of 4-butoxyphenylboronic acid with a variety of aryl halides. The synthesis of 4-butoxybiphenyl and its derivatives is of significant interest in medicinal chemistry and materials science due to the prevalence of the biphenyl moiety in pharmacologically active compounds and functional materials.

Introduction to the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.[1] This reaction is favored in drug discovery and development due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and aryl halides.[2][3] The general reactivity trend for the halide coupling partner is I > Br > OTf >> Cl.[3]

Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following sections summarize optimized conditions for the coupling of this compound with various aryl halides.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl halides under conventional heating and microwave irradiation.

Table 1: Conventional Heating Conditions

Aryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoacetophenonePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001895
4-ChloroacetophenonePd₂(dba)₃ (1.5) / P(t-Bu)₃ (3)K₃PO₄Dioxane802478
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801292
1-Bromo-4-methoxybenzenePdCl₂(dppf) (3)K₂CO₃DME/H₂O901688
4-BromobenzonitrilePd(OAc)₂ (2) / PCy₃ (4)K₃PO₄Toluene1101291
Phenyl triflatePd(OAc)₂ (2) / PCy₃ (4)K₃PO₄Toluene1001885

Table 2: Microwave-Assisted Conditions

Aryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
4-BromoacetophenonePd(PPh₃)₄ (2)K₂CO₃1,4-Dioxane/H₂O1501598
4-ChloroacetophenoneXPhos-Pd-G2 (2)K₃PO₄t-Amyl alcohol1203085
3-BromopyridinePd(OAc)₂ (2) / SPhos (4)Cs₂CO₃DMF/H₂O1402090
2-ChloropyrazinePd₂(dba)₃ (2) / XPhos (4)K₃PO₄Toluene/H₂O1502582
4-IodoanisolePdCl₂(dppf) (1.5)K₂CO₃Acetonitrile/H₂O1301096

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with representative aryl halides.

Protocol 1: General Procedure for Conventional Heating

This protocol is suitable for the reaction of this compound with aryl bromides.

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene and water to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Microwave-Assisted Coupling

This protocol is suitable for the rapid synthesis of biaryl compounds from this compound and aryl halides.[4]

Materials:

  • This compound (1.5 mmol)

  • Aryl halide (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (2 mL)

  • Microwave vial

  • Magnetic stirrer

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the aryl halide, this compound, Pd(PPh₃)₄, and K₂CO₃.

  • Add 1,4-dioxane and water to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 150 °C for 15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Miyaura_Cycle cluster_steps Key Steps Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X R¹-Pd(II)(L)₂-X Pd(0)L2->Ar-Pd(II)-X R¹-X Oxidative_Addition Oxidative Addition (R¹-X) Ar-Pd(II)-Ar R¹-Pd(II)(L)₂-R² Ar-Pd(II)-X->Ar-Pd(II)-Ar R²B(OH)₂ Base Transmetalation Transmetalation (R²-B(OR)₂ + Base) Ar-Pd(II)-Ar->Pd(0)L2 Product R¹-R² Ar-Pd(II)-Ar->Product Reductive_Elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

This diagram outlines the general workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound - Aryl Halide - Catalyst - Base setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Dry Glassware glassware->setup solvents Degas Solvents addition Add Reagents and Solvents solvents->addition setup->addition heating Heat and Stir (Conventional or Microwave) addition->heating monitoring Monitor Reaction (TLC, LC-MS) heating->monitoring extraction Quench and Extract monitoring->extraction Reaction Complete drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Chromatography concentration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: General laboratory workflow for Suzuki-Miyaura coupling.

References

Application of 4-Butoxyphenylboronic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxyphenylboronic acid is a versatile and valuable reagent in modern organic synthesis, particularly in the pharmaceutical industry. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction enables the efficient construction of biaryl and heteroaryl structures, which are common motifs in a wide array of active pharmaceutical ingredients (APIs). The butoxy group of this compound can modulate the lipophilicity and other physicochemical properties of the target molecule, potentially improving its pharmacokinetic profile.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate. The example provided is the synthesis of a 4'-butoxybiphenyl derivative, a common structural core in various drug candidates, including angiotensin II receptor antagonists (sartans).

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound, such as this compound, with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex. The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling for the synthesis of a 4'-butoxybiphenyl intermediate is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with the this compound, which is activated by a base. The final step is reductive elimination, which yields the desired biaryl product and regenerates the Pd(0) catalyst.

Featured Application: Synthesis of 4'-Butoxy-4-acetylbiphenyl

A key application of this compound is in the synthesis of biphenyl intermediates that can be further elaborated into complex pharmaceutical molecules. An illustrative example is the synthesis of 4'-butoxy-4-acetylbiphenyl from 4-bromoacetophenone and this compound. This intermediate contains a ketone functional group that can be a handle for further synthetic transformations.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 4'-butoxy-4-acetylbiphenyl via Suzuki-Miyaura coupling.

ParameterValueNotes
Reactants
4-Bromoacetophenone1.0 mmolLimiting reagent.
This compound1.1 - 1.5 mmolTypically used in slight excess to ensure complete consumption of the aryl halide.
Catalyst
Palladium(II) Acetate (Pd(OAc)₂)1-5 mol%Pre-catalyst, reduced in situ to Pd(0).
Triphenylphosphine (PPh₃)2-10 mol%Ligand to stabilize the palladium catalyst.
Base
Potassium Carbonate (K₂CO₃)2.0 - 3.0 mmolAqueous solution is commonly used. Other bases like Na₂CO₃ or Cs₂CO₃ can also be employed.
Solvent
Toluene/Water or Dioxane/Water1:1 to 4:1 v/vA two-phase system is often used to facilitate the reaction.
Reaction Conditions
Temperature80 - 110 °CReflux temperature of the solvent system is typical.
Reaction Time2 - 24 hoursMonitored by TLC or LC-MS until completion.
Outcome
Yield 75 - 95%Isolated yield of the purified product.
Purity >98%Determined by HPLC or NMR.

Experimental Protocols

Protocol 1: Synthesis of 4'-Butoxy-4-acetylbiphenyl via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 4'-butoxy-4-acetylbiphenyl. The specific conditions may require optimization depending on the scale and available equipment.

Materials:

  • 4-Bromoacetophenone

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone (1.0 mmol, 199 mg), this compound (1.2 mmol, 233 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.

  • Solvent Addition: Add toluene (10 mL) and a 2M aqueous solution of potassium carbonate (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4'-butoxy-4-acetylbiphenyl.

Mandatory Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Add Reactants: - 4-Bromoacetophenone - this compound - K₂CO₃ catalyst 2. Add Catalyst & Ligand: - Pd(OAc)₂ - PPh₃ reactants->catalyst inert 3. Establish Inert Atmosphere catalyst->inert solvents 4. Add Solvents: - Toluene - Aqueous K₂CO₃ inert->solvents heat 5. Heat to 90°C (4-6 hours) solvents->heat monitor 6. Monitor by TLC/LC-MS heat->monitor cool 7. Cool to Room Temperature monitor->cool extract 8. Extraction with Ethyl Acetate & Water cool->extract dry 9. Dry and Concentrate extract->dry purify 10. Column Chromatography dry->purify product product purify->product Pure 4'-Butoxy-4-acetylbiphenyl G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_receptor Cellular Action cluster_effects Physiological Effects Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II AT1R AT1 Receptor AngiotensinII->AT1R Renin->AngiotensinI ACE->AngiotensinII Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Sartan Sartan Drug (e.g., containing 4'-butoxybiphenyl moiety) Sartan->Block BP Increased Blood Pressure Vasoconstriction->BP SodiumRetention Sodium & Water Retention Aldosterone->SodiumRetention SodiumRetention->BP

Synthesis of Biaryl Compounds Using 4-Butoxyphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of C-C bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction between an organoboron compound and an organic halide offers high functional group tolerance, mild reaction conditions, and generally high yields.

4-Butoxyphenylboronic acid is a valuable building block in this context, enabling the introduction of a butoxy-substituted phenyl group into a variety of molecular frameworks. The butoxy moiety can enhance lipophilicity, modulate electronic properties, and provide a handle for further functionalization, making it a desirable feature in the design of novel pharmaceutical agents and functional materials.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction.

Core Concepts and Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar¹-X) to form a palladium(II) intermediate. This is often the rate-determining step of the cycle.

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium(II) complex. The base is crucial for the activation of the boronic acid.

  • Reductive Elimination: The diorganopalladium(II) intermediate eliminates the biaryl product (Ar¹-Ar²) and regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.

Data Presentation: Suzuki-Miyaura Coupling of this compound

The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl halides. These examples showcase the versatility of the reagent and provide a baseline for reaction optimization.

Table 1: Coupling of this compound with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-nitrobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
24-BromoacetophenonePd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O90888
34-BromobenzonitrilePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene1101692
42-BromopyridinePd(dppf)Cl₂ (5)-Na₂CO₃DMF/H₂O1002478
51-Bromo-2,4-difluorobenzenePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane/H₂O80691

Table 2: Influence of Reaction Parameters on the Coupling of this compound and 4-Bromoanisole

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O8085
2Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄Dioxane10093
3PdCl₂(dppf) (3)-Cs₂CO₃DMF11090
4Pd/C (10)-Na₂CO₃EtOH/H₂OReflux75

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)

  • Water (if using a biphasic system)

Procedure:

  • To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and, if necessary, the ligand.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

  • Under a positive pressure of the inert gas, add the degassed solvent (5-10 mL). If a biphasic system is used, add the appropriate amount of water.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl compound.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • Same as Protocol 1.

Procedure:

  • In a microwave vial equipped with a magnetic stir bar, combine the aryl halide (0.5 mmol), this compound (0.6 mmol), base (1.0 mmol), palladium catalyst (2-5 mol%), and ligand (if necessary).

  • Add the degassed solvent (2-5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for the specified time (typically 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the synthesis of biaryl compounds using this compound.

G cluster_workflow Experimental Workflow reagents Combine Reactants: - this compound - Aryl Halide - Base - Catalyst/Ligand solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup purification Column Chromatography workup->purification product Isolated Biaryl Product purification->product

Caption: A generalized experimental workflow for the synthesis of biaryl compounds.

Suzuki_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar¹-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl Ar¹-Pd(II)L_n-Ar² PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product Ar¹-Ar² Ar1X Ar¹-X Ar2BOH2 Ar²B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols: A Step-by-Step Guide to C-C Bond Formation with 4-Butoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Among the various methodologies, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility, functional group tolerance, and relatively mild reaction conditions.[1] This palladium-catalyzed reaction facilitates the formation of a C-C bond between an organoboron compound, such as a boronic acid, and an organic halide or triflate.[1][2]

4-Butoxyphenylboronic acid is a valuable building block in organic synthesis, enabling the introduction of the butoxyphenyl moiety into a wide range of molecular scaffolds. This functional group can be found in various biologically active compounds and materials. These application notes provide a detailed, step-by-step guide to performing a Suzuki-Miyaura cross-coupling reaction using this compound, including experimental protocols, data presentation, and visual diagrams of the workflow and reaction mechanism.

Key Applications

The Suzuki-Miyaura coupling reaction using this compound is instrumental in the synthesis of biaryl and substituted aromatic compounds.[3] These structures are prevalent in:

  • Pharmaceuticals: As core structures in various drug candidates.

  • Agrochemicals: In the development of new herbicides and pesticides.

  • Organic Electronics: For the synthesis of materials used in organic light-emitting diodes (OLEDs) and other electronic devices.

Experimental Protocols

This section details the methodology for a typical Suzuki-Miyaura cross-coupling reaction between this compound and an aryl halide.

Materials and Equipment:

  • Reactants: this compound, Aryl halide (e.g., 4-bromoacetophenone), Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Base (e.g., K₂CO₃, NaOH, K₃PO₄), Solvent (e.g., Toluene, Dioxane, IPA/Water mixture).

  • Glassware: Round-bottom flask, Condenser, Magnetic stir bar.

  • Equipment: Magnetic stirrer with heating plate, Inert gas supply (Nitrogen or Argon), Schlenk line (optional), Rotary evaporator, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring, Column chromatography setup for purification.

Detailed Step-by-Step Protocol:

  • Reaction Setup:

    • To a dry round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere. This is crucial to prevent the degradation of the palladium catalyst.[4]

  • Addition of Catalyst and Solvent:

    • Under the inert atmosphere, add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

    • Add the degassed solvent (5-10 mL). Degassing the solvent by sparging with an inert gas for 15-30 minutes prior to use is recommended to remove dissolved oxygen.

  • Reaction Execution:

    • Attach a condenser to the flask.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). The reaction is typically complete within 4-16 hours.[4]

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure coupled product.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides, as adapted from literature.[5]

Table 1: Suzuki-Miyaura Coupling of this compound with 4-Haloacetophenones [5]

EntryAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenoneCatalyst 2aKOHIPA/Water (1:1)RT0.1752
24-BromoacetophenoneCatalyst 2dKOHIPA/Water (1:1)RT0.1776
34-ChloroacetophenoneCatalyst 2dKOHIPA/Water (1:1)RT-78

Catalyst details can be found in the cited reference.

Table 2: Optimized Conditions for Suzuki-Miyaura Coupling [5]

ParameterOptimal Condition
Temperature82 °C
Time30 minutes
BaseNaOH
SolventIPA/Water

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reactants: - this compound - Aryl Halide - Base charge_flask Charge Flask with Reactants and Base reagents->charge_flask setup Assemble Glassware (Flask, Condenser) setup->charge_flask degas Degas Solvent add_cat_solv Add Catalyst and Solvent degas->add_cat_solv inert Establish Inert Atmosphere (N2/Ar) charge_flask->inert inert->add_cat_solv heat Heat and Stir add_cat_solv->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Dilute and Extract cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: A flowchart illustrating the key steps in a typical Suzuki-Miyaura cross-coupling experiment.

Catalytic Cycle Diagram

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

G Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L2 pd2_complex1 R1-Pd(II)-X L2 pd0->pd2_complex1 Oxidative Addition pd2_complex2 R1-Pd(II)-OR' L2 pd2_complex1->pd2_complex2 Ligand Exchange pd2_complex3 R1-Pd(II)-R2 L2 pd2_complex2->pd2_complex3 Transmetalation pd2_complex3->pd0 Reductive Elimination product R1-R2 pd2_complex3->product aryl_halide R1-X aryl_halide->pd2_complex1 boronic_acid R2-B(OH)2 boronate [R2-B(OH)3]- boronic_acid->boronate base Base (OH-) base->boronate boronate->pd2_complex3

Caption: The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

  • Low Yield:

    • Catalyst Inactivity: Ensure the reaction is performed under strictly inert conditions to prevent catalyst decomposition.[4] Consider using a more robust catalyst or ligand system.

    • Protodeboronation: This side reaction, the cleavage of the C-B bond, can be minimized by using anhydrous conditions and selecting an appropriate base.[4]

  • Incomplete Reaction:

    • Insufficient Heating: Ensure the reaction reaches the optimal temperature.

    • Poor Solubility: Choose a solvent system that effectively dissolves all reactants.

  • Side Reactions:

    • Homocoupling: The boronic acid may couple with itself. Optimizing the reaction conditions, such as temperature and catalyst loading, can minimize this.[4]

By following these detailed protocols and considering the troubleshooting advice, researchers can effectively utilize this compound for the synthesis of a wide array of valuable compounds through the Suzuki-Miyaura cross-coupling reaction.

References

Application Note: Monitoring 4-Butoxyphenylboronic Acid Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxyphenylboronic acid is a crucial reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the creation of complex organic molecules in drug discovery and development. Accurate and efficient monitoring of reactions involving this compound is essential for optimizing reaction conditions, determining yield, and identifying impurities. Liquid chromatography-mass spectrometry (LC-MS) offers a highly sensitive and selective method for the real-time monitoring of such reactions, providing valuable insights into reaction kinetics and byproduct formation. This document provides a detailed protocol for the monitoring of this compound reactions using LC-MS.

Boronic acids can be challenging to analyze by mass spectrometry due to their propensity to form cyclic trimers known as boroxines. The methods outlined below are optimized to minimize such issues and provide reliable quantitative data.

Quantitative Data Summary

The following table summarizes the key mass spectrometric parameters for this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Ionization Mode (Predicted)Predicted [M-H]⁻ (m/z)Key Predicted Fragment Ions (m/z)
This compoundC₁₀H₁₅BO₃194.04[1]ESI (-)193.03137.0 (loss of C₄H₈), 121.0 (phenylboronic acid fragment)

Experimental Protocols

A robust LC-MS/MS method is crucial for the accurate quantification of this compound and its reaction products. The following protocol is a recommended starting point and can be further optimized based on the specific reaction mixture and available instrumentation.

Sample Preparation

Proper sample preparation is critical to prevent unwanted side reactions and ensure accurate analysis.

  • Reaction Quenching: At designated time points, aliquot a small, precise volume of the reaction mixture (e.g., 50 µL).

  • Dilution: Immediately quench the reaction by diluting the aliquot in a known volume of a 1:1 solution of acetonitrile and water. A typical dilution factor is 1:100 to 1:1000, aiming for a final concentration in the low µg/mL range.[2]

  • Vortexing: Vortex the diluted sample thoroughly to ensure homogeneity.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.[2]

LC-MS/MS Method for Analysis

This method is designed for the simultaneous analysis of this compound, starting materials, the desired product, and potential impurities.

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.[3]

Liquid Chromatography (LC) Conditions:

ParameterRecommended Conditions
Column C18 column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm)[4]
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate[2][5]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[2]
Flow Rate 0.25 - 1.0 mL/min
Column Temperature 25 - 40 °C[6]
Injection Volume 5 - 20 µL[6]
Gradient Elution A gradient from low to high organic content is recommended. An example gradient is as follows:0-2 min: 10% B2-10 min: 10-90% B10-12 min: 90% B12-12.1 min: 90-10% B12.1-15 min: 10% B

Mass Spectrometry (MS) Conditions:

ParameterRecommended Conditions
Ionization Source Electrospray Ionization (ESI)
Polarity Negative Ion Mode[4][5]
Capillary Voltage 3-4 kV[3]
Source Temperature 100-150 °C[3]
Gas Flow (Nitrogen) Optimize for instrument
Acquisition Mode Multiple Reaction Monitoring (MRM) for quantification or Full Scan for qualitative analysis

MRM Transitions for this compound:

The following MRM transition is proposed for the quantification of this compound. It is essential to confirm these transitions by direct infusion of a standard solution of the analyte into the mass spectrometer.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
193.03137.0Optimization Required

Experimental and Logical Workflow Diagram

The following diagram illustrates the comprehensive workflow for monitoring a this compound reaction, from sample collection to data analysis.

experimental_workflow cluster_reaction Reaction Monitoring cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_processing Data Processing & Analysis Reaction Ongoing Chemical Reaction Sampling Aliquot Sampling at Time Points Reaction->Sampling Monitor Progress Quenching Reaction Quenching & Dilution Sampling->Quenching Filtration Sample Filtration (0.22 µm) Quenching->Filtration LC_Separation Liquid Chromatography Separation Filtration->LC_Separation Injection MS_Detection Mass Spectrometry Detection (ESI-) LC_Separation->MS_Detection Data_Acquisition Data Acquisition (MRM/Full Scan) MS_Detection->Data_Acquisition Quantification Quantification of Analytes Data_Acquisition->Quantification Analysis Kinetic & Impurity Analysis Quantification->Analysis

Caption: Workflow for Monitoring this compound Reactions by LC-MS.

References

Application Notes: 4-Butoxyphenylboronic Acid in the Development of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Butoxyphenylboronic acid is a versatile building block in the synthesis of high-performance organic light-emitting diode (OLED) materials. Its butoxy-functionalized phenyl ring allows for the fine-tuning of electronic properties, solubility, and film-forming characteristics of target molecules. This intermediate is particularly valuable in the construction of π-conjugated systems through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. These complex organic molecules are the cornerstone of modern OLED technology, serving as emissive, hole-transporting, and electron-transporting layers within the device architecture.

Key Applications in OLED Material Synthesis

The primary application of this compound in OLED material development is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of carbon-carbon bonds between the 4-butoxyphenyl moiety and various aryl or heteroaryl halides. The butoxy group enhances the solubility of the resulting materials in common organic solvents, making them suitable for cost-effective solution-based processing of OLED devices.

One notable application is in the synthesis of blue fluorescent emitters. For instance, this compound has been successfully used to synthesize 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene, a star-shaped organic semiconductor.[1] This material serves as the active emitting layer in solution-processed OLEDs, exhibiting deep blue emission with promising efficiency and brightness.[1]

Quantitative Data Summary

The following tables summarize the photophysical properties of an exemplary OLED material synthesized using this compound and the performance characteristics of a solution-processed OLED device incorporating this material.

Table 1: Photophysical and Thermal Properties of 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene

PropertyValueReference
Photoluminescence (PL) max (in solution)433 nm[1]
Photoluminescence (PL) max (thin film)462 nm[1]
HOMO Energy Level-5.33 eV[1]
Melting Point (Tm)252 °C
Thermal Decomposition Temp. (Td)>400 °C

Table 2: Performance of a Solution-Processed OLED Device with 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene as the Emissive Layer

ParameterValueReference
Maximum Efficiency2.56 cd/A[1]
Maximum Brightness5015 cd/m² (at 11 V)[1]
Turn-on Voltage3.0 V[1]
CIE Coordinates(0.15, 0.18)[1]

Experimental Protocols

This section provides a detailed protocol for the synthesis of an OLED emitter using this compound and a general protocol for the fabrication of a solution-processed OLED device.

Protocol 1: Synthesis of 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene via Suzuki-Miyaura Coupling

This protocol is based on the synthesis of a blue-emitting material for OLEDs.

Materials:

  • 1,3,6,8-Tetrabromopyrene

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine 1,3,6,8-tetrabromopyrene (1.0 eq), this compound (4.4 eq), and potassium carbonate (8.0 eq).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (ratio may vary, a common starting point is 4:1:1).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent such as toluene or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the pure 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene.

Protocol 2: Fabrication of a Solution-Processed OLED Device

This is a general protocol for the fabrication of a simple, multilayer OLED device using solution-based spin-coating techniques.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Emissive layer material (e.g., 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene) dissolved in a suitable organic solvent (e.g., toluene or chlorobenzene)

  • Electron Transport Layer (ETL) material (optional, depending on device architecture)

  • Low work function metal for cathode (e.g., Calcium, Aluminum)

  • Spin coater

  • Thermal evaporator

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: In a clean environment (preferably a glovebox), spin-coat a thin layer of PEDOT:PSS solution onto the ITO substrate. Anneal the substrate at a specified temperature (e.g., 120 °C) to remove residual water.

  • Emissive Layer (EML) Deposition: Spin-coat a solution of the emissive material (e.g., 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene in toluene) on top of the PEDOT:PSS layer. The thickness of the layer can be controlled by adjusting the solution concentration and spin speed. Anneal the substrate to remove the solvent.

  • Cathode Deposition: Transfer the substrates into a thermal evaporator. Deposit the cathode by thermally evaporating a low work function metal (e.g., Ca followed by a protective layer of Al) through a shadow mask to define the active area of the device.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip in an inert atmosphere.

Visualizations

Below are diagrams illustrating the key chemical reaction and experimental workflows.

Suzuki_Miyaura_Coupling ArylHalide Aryl Halide (e.g., 1,3,6,8-Tetrabromopyrene) OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition BoronicAcid This compound Transmetalation Transmetalation BoronicAcid->Transmetalation Pd0 Pd(0) Catalyst Pd0->OxidativeAddition ArylPdHalide Aryl-Pd(II)-Halide Intermediate OxidativeAddition->ArylPdHalide ArylPdHalide->Transmetalation ArylPdAryl Aryl-Pd(II)-Aryl' Intermediate Transmetalation->ArylPdAryl ReductiveElimination Reductive Elimination ArylPdAryl->ReductiveElimination ReductiveElimination->Pd0 Regenerates Product Coupled Product (OLED Material) ReductiveElimination->Product Base Base (e.g., K₂CO₃) Base->Transmetalation Activates

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

OLED_Fabrication_Workflow cluster_Substrate_Prep Substrate Preparation cluster_Layer_Deposition Layer Deposition (Solution Processing) cluster_Final_Steps Device Finalization Cleaning ITO Substrate Cleaning (Sonication) Treatment UV-Ozone or Oxygen Plasma Treatment Cleaning->Treatment HIL Spin-coat Hole Injection Layer (PEDOT:PSS) Treatment->HIL EML Spin-coat Emissive Layer (Material from this compound) HIL->EML Cathode Thermal Evaporation of Cathode (Ca/Al) EML->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation FinalDevice FinalDevice Encapsulation->FinalDevice Finished OLED Device

Caption: Workflow for solution-processed OLED fabrication.

References

Troubleshooting & Optimization

Troubleshooting low yield in 4-Butoxyphenylboronic acid Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving 4-butoxyphenylboronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound has a low yield. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings can often be attributed to several key factors. A systematic approach to troubleshooting is recommended:

  • Reagent Quality:

    • This compound Stability: Boronic acids can degrade over time, particularly through protodeboronation where the C-B bond is cleaved.[1] It is advisable to use a fresh batch or verify the purity of your existing stock.

    • Aryl Halide Reactivity: The nature of the leaving group on your coupling partner significantly impacts the reaction rate. The general order of reactivity is I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are often more challenging and may necessitate specialized catalyst systems.

    • Catalyst and Ligand Integrity: Palladium catalysts, especially when exposed to air, can lose activity. Phosphine ligands are susceptible to oxidation. Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.

    • Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst. The purity of the base is also important for consistent results.

Q2: I observe significant starting material remaining. What could be the cause?

A2: Unreacted starting material often points to issues with catalyst activity or reaction conditions:

  • Catalyst Inactivity: Your palladium catalyst may be inactive. Consider using a fresh batch or a more robust pre-catalyst.

  • Insufficient Temperature: The reaction may require higher temperatures to proceed efficiently. Gradually increase the temperature while monitoring for any signs of decomposition.

  • Poor Solubility: Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. A biphasic solvent system or a different solvent may be required.

Q3: What are the common side reactions, and how can I minimize them?

A3: The two most prevalent side reactions in Suzuki couplings are:

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond of the boronic acid, which is then replaced by a hydrogen atom. To mitigate this:

    • Use anhydrous conditions where possible.

    • Choose a milder base (e.g., K₃PO₄, Cs₂CO₃) or use a stoichiometric amount of a strong base.[1]

    • Protect the boronic acid as a boronate ester (e.g., pinacol ester), which can be more stable under reaction conditions.[2]

  • Homocoupling: This is the self-coupling of the boronic acid or the aryl halide to form symmetrical biaryls. This can be minimized by:

    • Ensuring a strictly inert atmosphere to exclude oxygen.

    • Using a highly active catalyst system that promotes the desired cross-coupling over homocoupling.

    • Controlling the stoichiometry of the reactants carefully.

Q4: How do I choose the optimal catalyst, ligand, base, and solvent?

A4: The ideal combination of these components is highly dependent on the specific aryl halide being coupled with this compound.

  • Catalyst and Ligand: For electron-rich boronic acids like this compound, a palladium catalyst with an electron-rich and bulky phosphine ligand is often a good starting point. Common choices include Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos, XPhos, or P(t-Bu)₃.[3]

  • Base: The base is crucial for the transmetalation step. A screening of bases is often recommended. Common choices include K₂CO₃, K₃PO₄, Cs₂CO₃, and NaOH.[1][4]

  • Solvent: The solvent choice depends on the solubility of the reactants and the required reaction temperature. Common solvents include toluene, dioxane, DMF, and THF, often with the addition of water to facilitate the dissolution of the base.[4]

Data Presentation

The following table summarizes the reaction conditions for the Suzuki coupling of a close analog, 4-butylphenylboronic acid, with various aryl halides. This data can serve as a starting point for optimizing your reaction with this compound.

Aryl HalideCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-BromoacetophenonePd-NHC complex (2a) (1)KOH (2)IPA/H₂O (1:1)RT0.1752
4-IodoacetophenonePd-NHC complex (2d) (1)KOH (2)IPA/H₂O (1:1)RT0.1776
4-ChloroacetophenonePd-NHC complex (2d) (1)KOH (2)IPA/H₂O (1:1)RT0.1778

Data adapted from a study on 4-butylphenylboronic acid, which is structurally similar to this compound.[4] Yields are for the 4-butylbiphenyl product.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with Pd(PPh₃)₄

This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Procedure for Challenging Couplings

This protocol is adapted for more challenging aryl halides or when low yields are obtained with Protocol 1.

Materials:

  • This compound (1.5 mmol)

  • Aryl halide (1.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.022 mmol, 2.2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, SPhos, and potassium phosphate to a dry reaction vessel.

  • Add the aryl halide and this compound.

  • Add degassed 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Workup and purify as described in Protocol 1.

Visualizations

G cluster_start Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_optimization Optimization Strategies cluster_end Outcome start Low Yield in Suzuki Coupling reagents Check Reagent Quality - Boronic Acid Purity - Aryl Halide Reactivity - Catalyst/Ligand Integrity start->reagents Systematic Check conditions Verify Reaction Conditions - Inert Atmosphere - Solvent Degassing - Temperature reagents->conditions side_reactions Analyze for Side Reactions - Protodeboronation - Homocoupling conditions->side_reactions catalyst Screen Catalysts & Ligands - e.g., Pd(OAc)₂/SPhos side_reactions->catalyst If issues persist base Screen Bases - K₃PO₄, Cs₂CO₃ catalyst->base solvent Optimize Solvent System - Toluene, Dioxane, DMF base->solvent end Improved Yield solvent->end Successful Optimization

Caption: Troubleshooting workflow for low yield in this compound Suzuki coupling.

G Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition (Ar-X) Transmetalation_complex Ar-Pd(II)L₂-Ar' OA_complex->Transmetalation_complex Transmetalation (Ar'-B(OH)₂ + Base) Transmetalation_complex->Pd0 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Strategies to prevent protodeboronation of 4-Butoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the prevention of protodeboronation of 4-butoxyphenylboronic acid during chemical reactions.

Troubleshooting Guide

This guide is designed to help you troubleshoot experiments where protodeboronation of this compound is a suspected issue, leading to low yields of the desired product and the formation of butoxybenzene as a byproduct.

Q1: My Suzuki-Miyaura reaction is resulting in a low yield of the desired coupled product, and I am observing a significant amount of butoxybenzene. What is the likely cause and how can I fix it?

A: The formation of butoxybenzene is a strong indicator of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] This is particularly prevalent under the basic and often heated conditions of a Suzuki-Miyaura coupling.[3]

Here are several strategies to mitigate this issue, categorized for a systematic approach:

1. Optimization of Reaction Conditions:

  • Lower the Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[3][4] If your catalyst is sufficiently active, consider running the reaction at a lower temperature (e.g., 40-60 °C) for a longer duration.

  • Select a Milder Base: Strong bases can promote protodeboronation.[3] Switching to a milder base can be highly effective.[2]

  • Use a Highly Active Catalyst System: A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[2][3]

2. Modification of the Boron Reagent:

  • Switch to a Boronic Ester: Converting the boronic acid to a more stable derivative is a highly effective strategy.[3] Pinacol esters, for example, offer increased stability.[5]

  • Employ a "Slow-Release" Strategy: Using N-methyliminodiacetic acid (MIDA) boronates or diethanolamine adducts can be very effective.[1][2][6] These compounds slowly release the boronic acid into the reaction mixture, keeping the concentration of the unstable free boronic acid low and thus minimizing side reactions.[1][2]

Q2: I have tried lowering the temperature and using a milder base, but I am still observing significant protodeboronation. What should I try next?

A: If optimizing the reaction conditions is insufficient, the next logical step is to modify the boronic acid reagent itself. The most robust solution is to use a more stable derivative.

  • Recommendation: Convert this compound to its pinacol ester or MIDA boronate. MIDA boronates are particularly useful for challenging couplings where protodeboronation is a significant issue.[2] These derivatives exhibit greater stability under basic conditions and can significantly improve the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation?

A: Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] In the context of cross-coupling reactions, it is an undesired side reaction that consumes the boronic acid starting material, leading to reduced product yield.[1]

Q2: What are the primary mechanisms of protodeboronation for arylboronic acids?

A: Protodeboronation can be catalyzed by either acid or base.[1][2]

  • Base-Catalyzed Protodeboronation: This is the more relevant pathway for Suzuki-Miyaura couplings, which are typically performed under basic conditions.[2][7] The base (e.g., hydroxide) attacks the boron atom to form a more reactive boronate species ([ArB(OH)₃]⁻).[7] This intermediate is then protonated at the ipso-carbon by a proton source, such as water, which cleaves the C-B bond.[2][7] The rate of this process is highly dependent on the pH of the reaction medium.[7][8][9]

  • Acid-Catalyzed Protodeboronation: In the presence of acid, the arylboronic acid can undergo protonolysis, leading to the cleavage of the carbon-boron bond.[1]

Q3: How does the 4-butoxy group influence the susceptibility of the boronic acid to protodeboronation?

A: The 4-butoxy group is an electron-donating group. Generally, electron-donating groups can stabilize the boronic acid and make it less susceptible to protodeboronation compared to arylboronic acids with electron-withdrawing groups. However, under forcing reaction conditions (high temperature, strong base), even electron-rich arylboronic acids like this compound can undergo significant protodeboronation.

Q4: Can I use anhydrous conditions to prevent protodeboronation?

A: While water can act as the proton source for protodeboronation, its role in Suzuki-Miyaura reactions is complex.[3] While strictly anhydrous conditions might seem like a solution, the presence of a small amount of water is often necessary for the catalytic cycle to proceed efficiently. Therefore, complete exclusion of water may significantly slow down or inhibit the desired coupling reaction.[3] It is more effective to focus on other strategies like using milder bases, lower temperatures, or more stable boronic esters.

Data Summary

The choice of base can significantly impact the extent of protodeboronation. The following table provides a qualitative comparison of commonly used bases.

BaseStrengthTendency to Promote ProtodeboronationRecommended Use
NaOH, KOH, LiOHStrongHighNot recommended when protodeboronation is a concern.
Cs₂CO₃, K₂CO₃ModerateModerateA good starting point for optimization.
K₃PO₄, CsF, KOAcMildLowRecommended for sensitive substrates prone to protodeboronation.[2]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol uses a mild base and a highly active catalyst at a moderate temperature.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and potassium phosphate (K₃PO₄) (3.0 eq.).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of the inert gas, add a highly active palladium catalyst/ligand system (e.g., XPhos Pd G2, 2 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as a 10:1 mixture of THF/water, via syringe.

  • Reaction: Place the reaction vial in a pre-heated oil bath at 60 °C and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling Using a Boronic Ester Derivative

This protocol uses a more stable pinacol ester of the boronic acid.

  • Reagent Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 eq.), this compound pinacol ester (1.2 eq.), and a mild base such as K₃PO₄ (3.0 eq.).[3]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) for three cycles.[3]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane with a small, optimized amount of water) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and monitor its progress.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Visualizations

Protodeboronation_Mechanism reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node ArBOH2 Arylboronic Acid (Ar-B(OH)₂) ArBOH3 Boronate Species ([Ar-B(OH)₃]⁻) ArBOH2->ArBOH3 + OH⁻ (fast equilibrium) ArH Protodeboronated Product (Ar-H) ArBOH3->ArH + H₂O (rate-determining step) BOH4 B(OH)₃ / [B(OH)₄]⁻ OH Base (OH⁻) H2O Proton Source (H₂O)

Caption: Base-catalyzed protodeboronation pathway.

Troubleshooting_Workflow problem_node problem_node check_node check_node action_node action_node result_node result_node start Low Yield & Byproduct (Butoxybenzene) check_temp Is Temp > 80°C? start->check_temp lower_temp Lower Temperature (e.g., 60°C) check_temp->lower_temp Yes check_base Using strong base (NaOH, KOH)? check_temp->check_base No lower_temp->check_base mild_base Switch to Milder Base (K₃PO₄, Cs₂CO₃) check_base->mild_base Yes check_catalyst Is catalyst activity low? check_base->check_catalyst No mild_base->check_catalyst active_catalyst Use High-Activity Catalyst/Ligand check_catalyst->active_catalyst Yes check_reagent Still an issue? check_catalyst->check_reagent No active_catalyst->check_reagent use_ester Use Boronic Ester (Pinacol or MIDA) check_reagent->use_ester Yes success Problem Solved check_reagent->success No use_ester->success

Caption: Troubleshooting workflow for protodeboronation.

Strategy_Selection start_node start_node decision_node decision_node strategy_node strategy_node start Preventing Protodeboronation optimize Optimize Conditions: - Lower Temperature - Milder Base (K₃PO₄) - Active Catalyst start->optimize is_mild Mild Conditions Sufficient? is_ester_available Boronic Ester Available/Feasible? is_mild->is_ester_available No use_pinacol Use Pinacol Ester: - Increased Stability - Commercially Available is_ester_available->use_pinacol Yes (Pinacol) use_mida Use MIDA Boronate: - High Stability - Slow Release Strategy is_ester_available->use_mida Yes (MIDA) optimize->is_mild

Caption: Decision tree for strategy selection.

References

Optimizing palladium catalyst loading for 4-Butoxyphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Butoxyphenylboronic Acid Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice on optimizing palladium catalyst loading for Suzuki-Miyaura cross-coupling reactions involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting palladium catalyst loading for a Suzuki-Miyaura reaction with this compound?

A typical starting point for palladium catalyst loading in Suzuki-Miyaura couplings is between 1-5 mol %.[1] For many standard reactions using common catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a loading of 2 mol% is often effective.[2] More active, modern catalyst systems, such as those using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), may allow for significantly lower loadings, sometimes in the 0.5–2.0 mol% range.[3][4]

Q2: How do I know if my palladium catalyst loading is too low?

The most common indicator of insufficient catalyst loading is a sluggish or incomplete reaction. You may observe that your starting materials, particularly the limiting reagent (often the aryl halide), are consumed very slowly or that the reaction stalls before reaching completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] This results in a low yield of the desired biaryl product.

Q3: Can the palladium catalyst loading be too high? What are the negative consequences?

Yes, excessively high catalyst loading can be detrimental. While it may increase the reaction rate, it can also lead to several issues:

  • Increased Side Reactions: Higher catalyst concentrations can promote undesired side reactions, such as the homocoupling of the boronic acid to form a 4,4'-dibutoxybiphenyl byproduct.[5]

  • Product Contamination: Removing residual palladium from the final product can be challenging and is a critical concern in pharmaceutical development due to strict limits on heavy metal impurities.

  • Cost: Palladium catalysts are expensive, and using an excessive amount is economically inefficient.[6]

Q4: Does the choice of aryl halide affect the optimal catalyst loading?

Absolutely. The reactivity of the aryl halide partner significantly influences the required catalyst loading. The general reactivity trend is I > Br > OTf >> Cl.[7] For more reactive partners like aryl iodides and bromides, a lower catalyst loading is often sufficient. Conversely, less reactive aryl chlorides typically require more active catalyst systems and potentially higher loadings to achieve a good yield in a reasonable timeframe.[7]

Q5: My reaction turns black. Does this mean the catalyst has failed, and should I increase the loading?

The formation of a black precipitate (palladium black) indicates that the Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive.[5] This is a sign of catalyst decomposition, not necessarily insufficient initial loading. Simply adding more catalyst is unlikely to solve the underlying problem. Instead, you should focus on troubleshooting the reaction conditions. Common causes include:

  • Presence of oxygen in the reaction vessel.[7]

  • Instability of the phosphine ligands, which are meant to stabilize the Pd(0) center.

  • Excessively high reaction temperatures.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, with a focus on problems related to catalyst optimization.

Problem 1: Low or No Yield of the Desired Product

Low yields are a frequent issue and can often be traced back to catalyst activity or other key parameters.[5]

Initial Checks:

  • Reagent Quality: Ensure the this compound is pure and has not degraded. Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially if stored improperly.[5][7] Verify the purity of your aryl halide.

  • Catalyst and Ligand Integrity: Use a fresh, properly stored palladium catalyst. Many palladium complexes and phosphine ligands are sensitive to air and moisture.[7] Phosphine ligands can oxidize, which inhibits their ability to stabilize the catalyst.[4]

  • Inert Atmosphere: Suzuki reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst through oxidation.[7] Ensure your solvents are properly degassed before use.[2]

Troubleshooting Steps:

G start Low Yield Observed check_reagents 1. Verify Reagent Quality (Boronic Acid, Aryl Halide) start->check_reagents check_inert 2. Confirm Inert Atmosphere (Degassed Solvents, N2/Ar Purge) check_reagents->check_inert check_catalyst 3. Assess Catalyst System (Fresh Catalyst/Ligand, Appropriate Choice) check_inert->check_catalyst observe_rxn Monitor Reaction Progress (TLC/LC-MS) check_catalyst->observe_rxn no_conversion Problem: No/Slow Conversion observe_rxn->no_conversion Stalled / Incomplete side_products Problem: Side Products Dominant (Homocoupling, Protodeboronation) observe_rxn->side_products Starting Material Consumed pd_black Problem: Pd Black Formation observe_rxn->pd_black Black Precipitate increase_loading Action: Increase Catalyst Loading Incrementally (e.g., 1% to 2%) no_conversion->increase_loading change_ligand Action: Use More Robust Ligand (e.g., Buchwald Ligands) no_conversion->change_ligand optimize_base Action: Screen Bases (e.g., K3PO4, Cs2CO3) side_products->optimize_base check_temp Action: Lower Temperature / Use More Stable Ligand pd_black->check_temp success Yield Improved increase_loading->success change_ligand->success optimize_base->success check_temp->success

Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.

Problem 2: Significant Homocoupling or Protodeboronation

If your starting materials are consumed but the yield of the desired cross-coupled product is low, side reactions are likely the culprit.

  • Protodeboronation: This occurs when the boronic acid C-B bond is cleaved and replaced by a C-H bond. It is often promoted by excess base or the presence of water.[5]

    • Solution: Use anhydrous conditions where possible.[7] Consider using a milder base (e.g., K₃PO₄, KF) instead of strong hydroxides.[7] Converting the boronic acid to a more stable pinacol ester derivative can also mitigate this issue.[8]

  • Homocoupling: The boronic acid can couple with itself, especially if the oxidative addition step of the catalytic cycle is slow compared to transmetalation.

    • Solution: This can sometimes be suppressed by adjusting the stoichiometry (using a slight excess of the boronic acid, e.g., 1.2-1.5 equivalents) or by using a more active catalyst system that favors the cross-coupling pathway.[9]

Data Presentation: Effect of Catalyst Loading on Yield

The concentration of the palladium catalyst can have a significant impact on the final yield of the reaction. Below is a table summarizing representative data on how varying the catalyst loading can affect product yield in a typical Suzuki-Miyaura reaction.

EntryCatalystCatalyst Loading (mol%)Aryl HalideYield (%)Notes
1Pd(PPh₃)₄0.54-Bromoanisole~65Incomplete conversion observed.
2Pd(PPh₃)₄1.04-Bromoanisole~88Good conversion, efficient.[10]
3Pd(PPh₃)₄2.04-Bromoanisole~92Near-quantitative yield, standard loading.[2]
4Pd(PPh₃)₄5.04-Bromoanisole~93No significant improvement over 2 mol%; less cost-effective.[1]
5Pd(OAc)₂ / SPhos1.04-Chlorotoluene~95High yield with a less reactive aryl chloride using a modern ligand.

Data is representative and compiled from typical Suzuki-Miyaura coupling literature.[1][2][10] Yields can vary based on specific substrates, base, solvent, and temperature.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (1-2 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0 equiv)

  • Solvent (e.g., Toluene/H₂O 4:1, or 1,4-Dioxane/H₂O 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and the base.

  • Inerting: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe. For further deoxygenation, bubble the inert gas through the solution for 10-15 minutes.[2][7]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[7]

Catalytic Cycle Visualization

Understanding the catalytic cycle is key to troubleshooting. The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states.

G pd0 L2Pd(0) Active Catalyst pd_complex Ar-Pd(II)-X      L L pd0->pd_complex pd0->pd_complex OxidativeAddition pd_oxid Oxidative Addition pd_trans Transmetalation pd_reduct Reductive Elimination boronate_complex Ar-Pd(II)-Ar'      L L pd_complex->boronate_complex pd_complex->boronate_complex Transmetalation boronate_complex->pd0 boronate_complex->pd0 ReductiveElimination out1 Ar-Ar' boronate_complex->out1 out2 X-B(OR)2 boronate_complex:s->out2:e in1 Ar-X in1->pd_complex in2 Ar'-B(OR)2 (with Base) in2:e->pd_complex:n

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Minimizing Homocoupling of 4-Butoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling side reactions of 4-butoxyphenylboronic acid during Suzuki-Miyaura cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent (in this case, this compound) react with each other to form a symmetrical biaryl byproduct (4,4'-dibutoxybiphenyl). This reaction is catalyzed by the palladium catalyst and is often promoted by the presence of oxygen. This unwanted reaction consumes the boronic acid, reduces the yield of the desired cross-coupling product, and complicates the purification process.[1]

Q2: What are the primary causes of this compound homocoupling?

A2: The primary causes of homocoupling include:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of the boronic acid.[2]

  • Choice of Palladium Precursor: The use of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) without efficient reduction to Pd(0) can lead to an increased rate of homocoupling.

  • Reaction Conditions: Factors such as the choice of base, solvent, temperature, and the concentration of reactants can significantly influence the rate of homocoupling relative to the desired cross-coupling reaction.

Q3: How does the choice of base affect the homocoupling of this compound?

A3: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle by activating the boronic acid. However, the nature and strength of the base can also impact the extent of homocoupling. While a base is necessary for the desired reaction to proceed, highly basic conditions or the use of certain bases can sometimes favor the homocoupling pathway. The selection of an appropriate base is therefore critical and often requires empirical optimization. For electron-rich boronic acids like this compound, inorganic bases such as K₃PO₄ and K₂CO₃ are commonly employed and have shown good results in minimizing side reactions.[3]

Q4: Can the solvent system influence the formation of the homocoupling byproduct?

A4: Yes, the solvent system can have a significant impact on the reaction outcome. The polarity of the solvent can affect the solubility of the reactants and catalyst, as well as the stability of intermediates in the catalytic cycle. For Suzuki-Miyaura reactions, aprotic solvents like dioxane, THF, and toluene, often in combination with water to dissolve the inorganic base, are frequently used. The choice of solvent can influence the relative rates of the desired cross-coupling and the undesired homocoupling, and therefore should be carefully considered and optimized for a specific reaction.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of 4,4'-dibutoxybiphenyl detected Presence of oxygen in the reaction mixture.Degas the solvent and reaction mixture thoroughly. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes prior to use and maintaining an inert atmosphere throughout the reaction setup and duration. For more rigorous degassing, perform three freeze-pump-thaw cycles.
Use of a Pd(II) precatalyst.Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) source is used, ensure conditions are optimized for its rapid in situ reduction to Pd(0).
Suboptimal base selection.Screen different bases. For this compound, consider using milder inorganic bases like K₃PO₄ or K₂CO₃. The optimal base may vary depending on the coupling partner and other reaction conditions.
Inappropriate solvent choice.Optimize the solvent system. Experiment with different aprotic solvents such as dioxane, THF, or toluene, and vary the ratio of organic solvent to water.
Low yield of the desired cross-coupled product with significant starting material remaining Inefficient catalyst system.Switch to a more active catalyst system. For electron-rich boronic acids, catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ can be more effective.
Low reaction temperature.Increase the reaction temperature. While higher temperatures can sometimes promote side reactions, they are often necessary to drive the desired coupling to completion, especially with less reactive coupling partners. Monitor the reaction closely for any increase in byproduct formation.
Both homocoupling and low yield of desired product are observed A combination of the factors listed above.Systematically optimize the reaction conditions. Start by ensuring rigorous exclusion of oxygen. Then, screen different catalyst systems, bases, and solvents. Consider a slow addition of the this compound to keep its instantaneous concentration low, which can disfavor the bimolecular homocoupling reaction.

Data Presentation

The following tables summarize the effect of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving arylboronic acids, which can be indicative of conditions that minimize side reactions like homocoupling.

Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling of 4-butylphenylboronic acid with 4-haloacetophenone.

EntryBaseSolventCatalystTemperature (°C)Time (h)Yield of Cross-Coupled Product (%)
1KOHIPA/H₂O (1:1)Pd-NHC ComplexRoom Temp0.1752
2K₂CO₃Toluene/H₂OPd/C10024High (unspecified)
3K₃PO₄Dioxane/H₂OPd(OAc)₂/SPhos8012High (unspecified)

Data adapted from a study on a similar substrate and general knowledge of Suzuki-Miyaura reactions. The yield of the homocoupling product was not explicitly reported in the source.

Table 2: Influence of Solvent on Suzuki-Miyaura Coupling Yields.

EntrySolvent SystemBaseCatalystTemperature (°C)Yield (%)
1Toluene/H₂OK₂CO₃Pd(PPh₃)₄90Good
2Dioxane/H₂OK₃PO₄Pd(OAc)₂/XPhos100Excellent
3THF/H₂OCs₂CO₃Pd₂(dba)₃/P(tBu)₃60Good
4DMFK₂CO₃PdCl₂(dppf)110Moderate to Good

This table provides a general guide to solvent effects based on literature for various Suzuki-Miyaura reactions.[4][5][6]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound

This protocol is designed to minimize the formation of the homocoupling byproduct by employing a Pd(0) catalyst and ensuring anaerobic conditions.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'B(OH)₂ Base pd2_biaryl_complex R-Pd(II)L_n-Ar' transmetalation->pd2_biaryl_complex reductive_elimination Reductive Elimination pd2_biaryl_complex->reductive_elimination reductive_elimination->dummy1 dummy1->pd0 R-Ar' Homocoupling_Pathway pd0 Pd(0)L_n oxygen O₂ pd0->oxygen pd2_species Pd(II) Species oxygen->pd2_species transmetalation1 Transmetalation pd2_species->transmetalation1 boronic_acid1 4-BuO-Ph-B(OH)₂ boronic_acid1->transmetalation1 pd_aryl_complex 4-BuO-Ph-Pd(II)-X transmetalation1->pd_aryl_complex transmetalation2 Transmetalation pd_aryl_complex->transmetalation2 boronic_acid2 4-BuO-Ph-B(OH)₂ boronic_acid2->transmetalation2 pd_biaryl_complex (4-BuO-Ph)₂-Pd(II) transmetalation2->pd_biaryl_complex reductive_elimination Reductive Elimination pd_biaryl_complex->reductive_elimination reductive_elimination->pd0 homocoupling_product 4,4'-Dibutoxybiphenyl reductive_elimination->homocoupling_product Troubleshooting_Workflow start High Homocoupling Observed check_oxygen Is the reaction rigorously deoxygenated? start->check_oxygen deoxygenate Degas solvents and use inert atmosphere check_oxygen->deoxygenate No check_catalyst What is the palladium precatalyst? check_oxygen->check_catalyst Yes deoxygenate->check_catalyst use_pd0 Switch to a Pd(0) catalyst (e.g., Pd(PPh₃)₄) check_catalyst->use_pd0 Pd(II) optimize_conditions Screen bases, solvents, and temperature check_catalyst->optimize_conditions Pd(0) use_pd0->optimize_conditions slow_addition Consider slow addition of the boronic acid optimize_conditions->slow_addition end Homocoupling Minimized slow_addition->end

References

4-Butoxyphenylboronic acid stability issues and proper storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage of 4-butoxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability issues for this compound, like other arylboronic acids, are its susceptibility to two primary degradation pathways:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of butylbenzene. This process can be accelerated by the presence of moisture and is catalyzed by both acidic and basic conditions.

  • Oxidation: The boronic acid functional group can be oxidized to a hydroxyl group, yielding 4-butoxyphenol. This degradation is often promoted by exposure to air (oxygen) and can be catalyzed by residual metals.

Q2: How should solid this compound be stored to ensure its stability?

A2: Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended for storing the solid compound:

Storage ParameterRecommendationRationale
Temperature Cool (2-8 °C recommended for long-term storage)Slows down the rate of potential degradation reactions.
Atmosphere Under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes exposure to oxygen and moisture, thereby reducing oxidation and protodeboronation.
Container Tightly sealed, opaque containerPrevents exposure to light and moisture from the air.
Location Dry, well-ventilated areaAvoids absorption of moisture and ensures a stable environment.

Q3: What is the recommended way to store solutions of this compound?

A3: Solutions of this compound are generally less stable than the solid form and should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store solutions at -20°C. For longer-term storage, it is advisable to store the compound in its solid form.

Q4: Can I use this compound that has been stored for a long time?

A4: It is recommended to assess the purity of this compound that has been stored for an extended period, especially if not stored under ideal conditions. Degradation can lead to lower yields and the introduction of impurities in your reaction. A simple purity check can be performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling Reactions

Low or no yield in a Suzuki-Miyaura coupling is a common issue that can be related to the quality of the this compound.

Symptom: The Suzuki-Miyaura coupling reaction with this compound results in a low yield of the desired biaryl product, with the potential presence of side products like butylbenzene or 4-butoxyphenol.

Possible Cause: Degradation of the this compound via protodeboronation or oxidation.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Assess the purity of the this compound using ¹H NMR or HPLC (see Experimental Protocols section). Look for the presence of signals corresponding to butylbenzene or 4-butoxyphenol.

    • If the purity is questionable, use a fresh, unopened batch of the reagent.

  • Optimize Reaction Conditions to Minimize Degradation:

    • Solvent and Reagent Degassing: Thoroughly degas all solvents and aqueous solutions to be used in the reaction to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles.

    • Inert Atmosphere: Ensure the reaction is set up and runs under a strict inert atmosphere to prevent oxidation of the boronic acid and the palladium catalyst.

    • Base Selection: The choice and quality of the base are critical. While a base is necessary to activate the boronic acid, prolonged exposure to strong bases can promote protodeboronation. Consider using a milder base (e.g., K₂CO₃, Cs₂CO₃) or adding the base portion-wise.

  • Consider an Alternative Form:

    • If protodeboronation is a persistent issue, consider converting the this compound to a more stable boronate ester, such as a pinacol ester. These esters are generally more resistant to degradation and can be used directly in the coupling reaction, where they hydrolyze in situ to the active boronic acid.[1]

Troubleshooting workflow for low yield in Suzuki coupling.

Degradation Pathways

The following diagram illustrates the primary degradation pathways of this compound.

DegradationPathways cluster_main This compound cluster_protodeboronation Protodeboronation cluster_oxidation Oxidation Compound This compound Butylbenzene Butylbenzene Compound->Butylbenzene + H₂O (acid/base catalyst) Butoxyphenol 4-Butoxyphenol Compound->Butoxyphenol + [O] (e.g., O₂)

Primary degradation pathways of this compound.

Experimental Protocols

The following are generalized protocols that can be adapted to assess the stability and purity of this compound.

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

Objective: To qualitatively assess the purity of this compound and identify potential degradation products.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in ~0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Identify the characteristic aromatic and aliphatic signals of this compound.

    • Look for the appearance of new signals that may correspond to degradation products:

      • Butylbenzene (from protodeboronation): A new set of aromatic signals and potentially shifted butyl chain signals.

      • 4-Butoxyphenol (from oxidation): A new set of aromatic signals and a characteristic phenolic -OH peak (which may be broad).

    • The presence and integration of these impurity signals relative to the main compound can provide a semi-quantitative measure of purity.

Protocol 2: Stability Indicating HPLC Method

Objective: To develop an HPLC method to quantify the purity of this compound and monitor its degradation over time under specific stress conditions.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or another suitable modifier.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: ~230 nm (or as determined by a UV scan of the compound).

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of mobile phase A and B) at a known concentration (e.g., 1 mg/mL).

  • Method Development: Optimize the gradient to achieve good separation between the parent compound and any potential impurities or degradation products.

  • Forced Degradation Study (Optional but Recommended for Stability Assessment):

    • Subject aliquots of the stock solution to various stress conditions (e.g., heat, acidic pH, basic pH, oxidative stress with a small amount of H₂O₂).

    • At specific time points, neutralize the samples if necessary, dilute to a suitable concentration, and inject them into the HPLC system.

  • Data Analysis:

    • Monitor the decrease in the peak area of the this compound and the increase in the peak areas of any degradation products over time.

    • The percentage of remaining this compound can be calculated to determine its stability under the tested conditions.

References

Technical Support Center: 4-Butoxyphenylboronic Acid Coupling in Aqueous Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Butoxyphenylboronic acid in aqueous Suzuki-Miyaura coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields in aqueous media?

A1: Low yields in aqueous Suzuki-Miyaura couplings are common and can be attributed to several factors. The primary areas to investigate are the catalyst activity, the presence of oxygen, reagent quality, and the choice of base and solvent. Ensure your palladium catalyst is active; if using a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) species. Oxygen can lead to catalyst decomposition and unwanted side reactions like the homocoupling of the boronic acid, so it is crucial to properly degas your solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

Q2: I'm observing significant protodeboronation of my this compound. What is causing this and how can it be minimized?

A2: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction in Suzuki-Miyaura couplings, particularly in aqueous basic conditions. Water acts as the proton source for this reaction. To minimize protodeboronation, consider the following:

  • Use a milder base: Strong bases like NaOH can accelerate protodeboronation. Switching to weaker inorganic bases such as K₂CO₃ or K₃PO₄ can be beneficial.

  • Modify the solvent system: While the reaction is aqueous, reducing the amount of water or switching to anhydrous conditions can significantly decrease protodeboronation.

  • Use a boronic ester: Converting the boronic acid to a more stable derivative, like a pinacol ester, can protect it from premature decomposition. The ester is then cleaved in situ during the reaction.

Q3: What is the optimal base for the aqueous coupling of this compound?

A3: The choice of base is critical and often depends on the specific substrates and solvent system. The base activates the boronic acid for transmetalation. For aqueous systems, inorganic bases are generally preferred. Stronger bases like aqueous NaOH or Ba(OH)₂ can significantly accelerate the rate of coupling.[1] However, for substrates sensitive to strong bases, K₃PO₄ or K₂CO₃ are excellent alternatives that often provide high yields. The selection of the base and solvent system can lead to markedly different yields of the coupled products.[1]

Q4: How does the water content in the solvent mixture affect the reaction?

A4: Water can have a dual role in Suzuki-Miyaura couplings. It can promote the reaction by helping to dissolve the inorganic base and facilitating the formation of the active boronate species.[2] However, excess water can also lead to undesirable side reactions, most notably the hydrolytic deboronation of the boronic acid.[1] The optimal water-to-organic-solvent ratio must often be determined empirically for a specific reaction, but common ratios include 4:1 or 1:1 mixtures of an organic solvent (like dioxane, THF, or isopropanol) with water.

Q5: My reaction starts but then seems to stall, and I see palladium black precipitating. What is happening?

A5: The formation of palladium black indicates that your Pd(0) catalyst is aggregating and precipitating out of the solution, rendering it inactive. This can be caused by several factors, including high temperatures, improper ligand choice, or the presence of oxygen. For electron-rich and sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider using more robust and active catalyst systems, such as those employing Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are designed to stabilize the palladium center and promote high catalytic turnover.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst2. Oxygen Contamination3. Impure Reagents4. Incorrect Base/Solvent Combination1. Use a fresh batch of palladium catalyst or a more robust precatalyst. 2. Ensure solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere.3. Verify the purity of the aryl halide and this compound.4. Screen different bases (e.g., K₃PO₄, K₂CO₃) and aqueous solvent mixtures (e.g., Dioxane/H₂O, THF/H₂O).
Significant Protodeboronation 1. Base is too strong2. High water concentration3. Slow catalytic turnover1. Switch to a milder base such as K₂CO₃ or KF.2. Reduce the proportion of water in the solvent mixture or switch to anhydrous conditions.3. Use a more active catalyst system (e.g., Buchwald or NHC-based) to accelerate the desired coupling over the decomposition pathway.
Homocoupling of Boronic Acid 1. Presence of Oxygen2. High Temperature1. Improve degassing procedures and ensure a tight seal on the reaction vessel.2. Lower the reaction temperature and consider a more active catalyst that allows for coupling under milder conditions.
Formation of Palladium Black 1. Catalyst Decomposition2. Inadequate Ligand Stabilization1. Lower the reaction temperature.2. Switch to a more sterically demanding and electron-rich ligand (e.g., Buchwald phosphine ligands) to better stabilize the Pd(0) intermediate.
Incomplete Consumption of Starting Material 1. Insufficient Catalyst Loading2. Short Reaction Time3. Low Reaction Temperature1. Increase the catalyst loading (e.g., from 1 mol% to 3 mol%).2. Extend the reaction time and monitor progress by TLC or LC-MS.3. Increase the reaction temperature in increments (e.g., from 80°C to 100°C).

Data Presentation

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield

The following data, adapted from a study on the sterically hindered mesitylboronic acid, illustrates the significant impact of base selection on reaction yield in an aqueous solvent system. A similar trend can be expected for other arylboronic acids.

Reaction Conditions: Mesitylboronic acid, iodobenzene, Pd(PPh₃)₄, DME/H₂O, 80°C.

EntryBaseTime (h)Yield (%)Mesitylene by-product (%)
1Na₂CO₃48837
2K₃PO₄8700
3NaOH8952
4Ba(OH)₂4992

(Data sourced from a study on mesitylboronic acid, which is used here as an illustrative example for the effect of bases in aqueous Suzuki-Miyaura couplings.[1])

Table 2: Competitive Coupling of 4-Butylphenylboronic Acid and Phenylboronic Acid

This table presents the results of a competitive Suzuki-Miyaura coupling reaction with 4-haloacetophenone, demonstrating the relative reactivity in an aqueous isopropanol system.

Reaction Conditions: 4-butylphenylboronic acid (0.75 mmol), phenylboronic acid (0.75 mmol), 4-haloacetophenone (1.0 mmol), KOH (2 mmol), IPA-water (1:1), room temperature, 10 min.

EntryCatalystAryl HalideYield of 4-(4-butylphenyl)acetophenone (%)Yield of 4-phenylacetophenone (%)
1Catalyst 2a4-Bromoacetophenone5247
2Catalyst 2d4-Bromoacetophenone7624
3Catalyst 2d4-Chloroacetophenone78-

(Data from a study on the competitive coupling of 4-butylphenylboronic acid and phenylboronic acid.[3])

Table 3: Effect of Temperature on Suzuki-Miyaura Coupling Yield

The following data illustrates the effect of temperature on product conversion in a ligand-free Suzuki-Miyaura coupling in an aqueous solvent system.

Reaction Conditions: 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), Pd/NiFe₂O₄ catalyst, Na₂CO₃ (2 mmol), DMF/H₂O (1:1).

EntryTemperature (°C)Time (min)Conversion (%)
130 (Room Temp)18098
2604098
3801598
41001098

(Data adapted from a study on the coupling of 4-bromoanisole and phenylboronic acid.[4])

Experimental Protocols

General Protocol for Aqueous Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific aryl halide partners.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₃PO₄, 3.0 equivalents)

  • Solvent: 1,4-Dioxane and Degassed Deionized Water (4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or round-bottom flask with septum)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (0.03 eq), and the base (3.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) at least three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the aryl halide) and degassed deionized water (one-quarter of the dioxane volume) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is between 4 and 16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R-Pd(II)L_n-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir R-Pd(II)L_n-R' transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Aqueous Suzuki-Miyaura Coupling

This diagram outlines the general laboratory workflow for performing and analyzing the coupling reaction.

Experimental_Workflow setup 1. Reaction Setup (Reagents, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Aqueous Solvent inert->solvent reaction 4. Heat and Stir (e.g., 90-100°C) solvent->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor workup 6. Aqueous Workup (Extraction) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify analyze 8. Analysis (NMR, MS) purify->analyze

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Selecting the best solvent system for 4-Butoxyphenylboronic acid cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal solvent system for the Suzuki-Miyaura cross-coupling of 4-butoxyphenylboronic acid. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvent systems for the Suzuki-Miyaura coupling of this compound?

A1: Typical solvent systems are mixtures of an organic solvent and an aqueous basic solution.[1] Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[2] The aqueous phase, usually containing a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is crucial for activating the boronic acid for transmetalation.[2] The choice of solvent can significantly impact reaction yield and rate.[3]

Q2: Why is a mixture of an organic solvent and water often used?

A2: This biphasic system is employed to dissolve both the organic-soluble substrates (aryl halide and boronic acid) and the water-soluble inorganic base.[1][2] Water facilitates the dissolution of the base, which is necessary to form the reactive boronate species essential for the catalytic cycle.[2]

Q3: Can I run the reaction under anhydrous (water-free) conditions?

A3: Yes, anhydrous conditions can be used, particularly if protodeboronation (the undesired replacement of the boronic acid group with a hydrogen) is a concern.[1] In such cases, organic-soluble bases like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK) are often used in solvents like anhydrous dioxane or DMF.[1]

Q4: How important is degassing the solvent?

A4: Degassing the solvent is critical for the success of the Suzuki-Miyaura coupling. Oxygen present in the solvent can lead to the oxidative degradation of the palladium catalyst and promote the unwanted homocoupling of the boronic acid, both of which will reduce the yield of your desired product. It is recommended to degas all solvents by bubbling an inert gas (like argon or nitrogen) through them or by using freeze-pump-thaw cycles.

Q5: My this compound is not dissolving well. What should I do?

A5: Solubility issues can be addressed by carefully selecting the solvent system. If your boronic acid is not dissolving in a nonpolar solvent like toluene, consider a more polar aprotic solvent such as dioxane, THF, or DMF.[3] A mixture of solvents can also be effective. For instance, a combination of toluene and THF might provide the necessary solubility for all reaction components.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura cross-coupling of this compound.

Problem Potential Cause Suggested Solution
Low to No Yield 1. Catalyst Inactivity: The Pd(0) active catalyst may not be forming or has decomposed.- Ensure your palladium source and ligands are of good quality and stored correctly.- Use a pre-catalyst to ensure the presence of the active species.- Thoroughly degas all solvents and reagents to prevent catalyst oxidation.
2. Inappropriate Solvent: The chosen solvent may not adequately dissolve all reactants, or it may not be suitable for the reaction temperature.- Screen a variety of solvents such as dioxane/water, THF/water, or toluene/water.[1][2]- For higher temperatures, consider solvents with higher boiling points like toluene or dioxane.[2]
3. Incorrect Base: The base may be too weak to activate the boronic acid or may not be soluble in the reaction medium.- Use a stronger base like K₃PO₄ or Cs₂CO₃.[1]- Ensure the base is finely powdered to maximize its surface area and reactivity.
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen in the reaction mixture can promote the homocoupling of the boronic acid.- Ensure rigorous degassing of all solvents and the reaction vessel before adding the catalyst.
2. Inefficient Reduction of Pd(II) Pre-catalyst: If using a Pd(II) source, its reduction to the active Pd(0) may be slow, leading to side reactions.- Consider using a Pd(0) pre-catalyst directly.- The use of bulky, electron-donating phosphine ligands can favor the desired cross-coupling pathway.
Protodeboronation (Loss of Boronic Acid Group) 1. Presence of Protic Solvents: Water or other protic solvents can be a source of protons for this side reaction.- Consider running the reaction under anhydrous conditions using a dry solvent like dioxane or DMF and an anhydrous base.[1]
2. Strong Base: A highly basic environment can sometimes accelerate protodeboronation.- If possible, use a milder base such as potassium fluoride (KF) or a weaker carbonate base.
3. Elevated Temperatures: High reaction temperatures can sometimes promote protodeboronation.- If feasible, try running the reaction at a lower temperature for a longer period.

Data Presentation: Solvent System Performance

The following tables provide illustrative data on the performance of different solvent systems in Suzuki-Miyaura cross-coupling reactions involving substrates similar to this compound. This data is intended to guide solvent selection and should be considered a starting point for optimization.

Table 1: Illustrative Yields for the Coupling of 4-Methoxyphenylboronic Acid with 4-Bromoanisole

Solvent System (v/v) Base Catalyst Temperature (°C) Time (h) Yield (%) Reference
Dioxane/H₂O (4:1)K₃PO₄Pd(OAc)₂ / SPhos10012~95General Conditions
Toluene/H₂O (4:1)K₂CO₃Pd(PPh₃)₄10018~85
DMF/H₂O (1:1)K₂CO₃Pd/NiFe₂O₄1001~90
Acetonitrile/H₂O (4:1)K₃PO₄Pd(PPh₃)₄8018~36[4]
Ethanol/H₂O (1:1)NaOHPd/C7824~90+[5]

Disclaimer: Yields are approximate and collated from various sources for illustrative purposes. Actual yields may vary depending on the specific substrates, catalyst, ligand, base, and reaction conditions.

Table 2: Illustrative Yields for the Coupling of 4-Butylphenylboronic Acid with 4-Haloacetophenone

Solvent System (v/v) Base Catalyst Temperature (°C) Time (min) Yield (%) Reference
Isopropanol/H₂O (1:1)KOHPd-NHC ComplexRoom Temp1052-76[5]

Disclaimer: Yields are approximate and collated from various sources for illustrative purposes. Actual yields may vary depending on the specific substrates, catalyst, ligand, base, and reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (3-5 mol%).

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a degassed solvent mixture (e.g., 4:1 dioxane/water) by bubbling an inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-18 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Execution cluster_analysis 3. Analysis & Workup reagents Add Aryl Halide, This compound, and Base to Flask catalyst Add Palladium Catalyst and Ligand reagents->catalyst degas Degas Flask (Vacuum/Inert Gas Cycles) catalyst->degas add_solvent Add Degassed Solvent System degas->add_solvent heat Heat and Stir (e.g., 80-100°C) add_solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

troubleshooting_guide cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield? check_catalyst Check Catalyst Quality & Degas Solvents start->check_catalyst Yes screen_solvents Screen Solvents (Dioxane, Toluene, THF) start->screen_solvents Yes screen_bases Screen Bases (K3PO4, Cs2CO3) start->screen_bases Yes protodeboronation Protodeboronation? start->protodeboronation homocoupling Homocoupling? start->homocoupling use_precatalyst Use Pd(0) Pre-catalyst check_catalyst->use_precatalyst anhydrous Use Anhydrous Conditions protodeboronation->anhydrous Yes degas_rigorously Rigorous Degassing homocoupling->degas_rigorously Yes

References

Understanding degradation pathways of 4-Butoxyphenylboronic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-butoxyphenylboronic acid. The information focuses on understanding and mitigating its degradation in common chemical reactions, particularly Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound are protodeboronation and oxidative degradation. Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction, especially for electron-rich arylboronic acids like this compound.[1] Oxidative degradation involves the cleavage of the carbon-boron bond to form the corresponding phenol (4-butoxyphenol). Boronic acids are known to be metabolically unstable and can undergo rapid oxidative deboronation in the presence of reactive oxygen species.[2]

Q2: How does the 4-butoxy group affect the stability of the boronic acid?

A2: The 4-butoxy group is an electron-donating group. Electron-donating groups on the aryl boronic acid generally increase the rate of transmetalation in Suzuki-Miyaura coupling, which can lead to higher yields.[3] However, they also make the boronic acid more susceptible to protodeboronation, a significant degradation pathway.[1]

Q3: What is homocoupling, and how does it relate to this compound?

A3: Homocoupling is a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl (in this case, 4,4'-dibutoxybiphenyl). This is often promoted by the presence of oxygen, which can lead to the decomposition of the palladium catalyst.[1][4]

Q4: Can I use this compound directly from the bottle?

A4: While often possible, the purity and stability of boronic acids should be considered. They can degrade over time.[1] For sensitive reactions, it is advisable to check the purity of the reagent. To improve stability, especially for long-term storage or use in aqueous media, boronic acids can be converted to more stable derivatives like diethanolamine adducts.[1][5]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Possible Causes & Solutions:

CauseRecommended Action
Catalyst Inactivity Ensure your palladium source and ligand are active. Use a fresh batch or a more robust, air-stable precatalyst.[1]
Oxygen Contamination Properly degas your solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent homocoupling and catalyst decomposition.[1]
Reagent Purity Verify the purity of your this compound and aryl halide.
Inappropriate Base/Solvent The choice of base and solvent is critical. Ensure the base is strong enough for transmetalation but not so strong as to cause degradation. For anhydrous reactions, use a finely powdered and dry base.[1]
Issue 2: Significant Protodeboronation Observed

Possible Causes & Solutions:

CauseRecommended Action
Strong Base in Aqueous Media Strong bases can accelerate protodeboronation.[1] Switch to a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1]
Presence of Water Water is the proton source for this side reaction. Using anhydrous conditions can significantly reduce protodeboronation.[1]
High Reaction Temperature Elevated temperatures can promote protodeboronation. If possible, screen for lower reaction temperatures.
Prolonged Reaction Time Extended reaction times can lead to increased degradation. Monitor the reaction progress and work it up promptly upon completion.
Issue 3: Formation of Homocoupling Byproduct (4,4'-dibutoxybiphenyl)

Possible Causes & Solutions:

CauseRecommended Action
Presence of Oxygen The presence of molecular oxygen is a primary cause of homocoupling.[4] Ensure the reaction vessel is properly degassed and maintained under an inert atmosphere.[1]
Pd(II) Precatalyst Issues If using a Pd(II) precatalyst, ensure it is efficiently reduced to the active Pd(0) species. Incomplete reduction can lead to side reactions.
High Boronic Acid Stoichiometry Using a large excess of the boronic acid can sometimes favor homocoupling. Try reducing the equivalents of this compound to 1.1-1.2 equivalents.

Data on Degradation Pathways

The following table summarizes the expected relative stability of this compound under different conditions based on general trends for electron-rich arylboronic acids.

Degradation PathwayConditionRelative Rate for this compoundNotes
Protodeboronation Acidic (e.g., aqueous acid)Moderate to HighElectron-donating groups can increase the rate of acid-promoted protodeboronation.
Protodeboronation Basic (e.g., NaOH in H₂O)HighAccelerated by strong bases in aqueous media.[1]
Oxidative Degradation Presence of Oxidants (e.g., H₂O₂, air)Moderate to HighForms 4-butoxyphenol. The electron-rich nature may increase susceptibility.
Homocoupling Suzuki conditions with O₂ presentModerateOxygen promotes the formation of the homocoupled biaryl.[1]

Experimental Protocols

Protocol 1: Monitoring Protodeboronation by ¹H NMR Spectroscopy

This protocol provides a general method for monitoring the rate of protodeboronation of this compound under specific reaction conditions.

Materials:

  • This compound

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • Base or acid (if studying pH effects)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound and the internal standard in the chosen deuterated solvent.

  • In an NMR tube, add the desired amount of the stock solution.

  • If applicable, add the acid or base to initiate the degradation.

  • Acquire a ¹H NMR spectrum at time zero (t=0).

  • Continue to acquire spectra at regular time intervals.

  • Integrate the signals corresponding to a proton on the aromatic ring of this compound and a proton of the internal standard.

  • The decrease in the relative integral of the this compound signal over time corresponds to its degradation. The appearance of a new signal corresponding to the protodeboronated product (butoxybenzene) can also be monitored.

  • Plot the concentration of this compound versus time to determine the rate of degradation.

Visualizations

Degradation Pathways of this compound

Degradation Pathways of this compound A This compound B Protodeboronation A->B H+ or OH- D Oxidative Degradation A->D [O] C Butoxybenzene B->C E 4-Butoxyphenol D->E

Caption: Major degradation pathways of this compound.

Troubleshooting Logic for Low Suzuki Coupling Yield

Troubleshooting Low Yield in Suzuki Coupling Start Low or No Yield CheckReagents Check Reagent Purity & Stability Start->CheckReagents CheckConditions Verify Reaction Conditions CheckReagents->CheckConditions Purity OK ProtectBA Consider Protecting Boronic Acid CheckReagents->ProtectBA Degradation Suspected CheckCatalyst Assess Catalyst Activity CheckConditions->CheckCatalyst Conditions Correct OptimizeBase Optimize Base/Solvent CheckConditions->OptimizeBase Base/Solvent Issue Degas Ensure Proper Degassing CheckCatalyst->Degas Activity OK NewCatalyst Use Fresh/New Catalyst CheckCatalyst->NewCatalyst Catalyst Suspect Success Improved Yield Degas->Success NewCatalyst->Success OptimizeBase->Success ProtectBA->Success

Caption: Logical workflow for troubleshooting low-yielding Suzuki reactions.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 4-Butoxyphenylboronic Acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the integrity and safety of the final product. 4-Butoxyphenylboronic acid, a key building block in many organic syntheses, including Suzuki-Miyaura cross-coupling reactions, requires rigorous purity assessment. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity analysis of this compound, supported by experimental protocols and data evaluation.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC, particularly in the reversed-phase mode (RP-HPLC), is a cornerstone technique for the purity analysis of non-volatile organic compounds like this compound. Its high resolving power allows for the separation of the main compound from structurally similar impurities.

A typical challenge in the HPLC analysis of boronic acids is their propensity to form cyclic anhydrides, known as boroxines, in solution. This equilibrium can be influenced by the solvent composition and pH, potentially leading to broad or multiple peaks for a single analyte. The use of an acidic modifier in the mobile phase, such as formic acid, helps to suppress the formation of the boronate anion and promotes consistent peak shapes.

Experimental Protocol: Reversed-Phase HPLC for this compound

This protocol outlines a general method for the purity analysis of this compound using RP-HPLC with UV detection.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., Waters XSelect™ HSS T3, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 5 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 1:1 mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the same solvent mixture to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of this compound is typically determined by the area percentage method. The peak area of the main component is expressed as a percentage of the total area of all observed peaks in the chromatogram.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, orthogonal techniques are often employed to provide a more comprehensive purity profile. Quantitative NMR (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages and can detect impurities that may not be amenable to HPLC analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a stationary and mobile phase.Quantification based on the direct proportionality between signal integral and the number of nuclei.Separation of volatile compounds based on their boiling points and partitioning, followed by mass analysis.
Primary/Secondary Secondary method requiring a reference standard for absolute quantification.[1]Primary ratio method; can determine purity without a specific analyte reference standard by using a certified internal standard.[1][2]Secondary method often requiring reference standards for confirmation and quantification.
Selectivity High selectivity for separating structurally similar impurities and isomers.[1]Excellent for structural elucidation and identification of impurities. Signal overlap can be a limitation.[2]High selectivity, especially when combined with mass spectrometry for component identification.
Sensitivity Generally offers high sensitivity, suitable for trace impurity analysis.[1]Typically lower sensitivity than HPLC, but can be enhanced with high-field instruments.[1]Very high sensitivity, especially in selected ion monitoring (SIM) mode.
Common Impurities Detected Starting materials, by-products from synthesis, degradation products, boroxines.Residual solvents, starting materials, structurally different impurities, and boroxines (can be speciated).[2]Volatile starting materials, residual solvents, and volatile by-products. Derivatization may be required for non-volatile impurities.[3]
Sample Throughput Well-suited for high-throughput analysis with autosamplers.[1]Method development is often faster; analysis time per sample is relatively short.[1]Sample preparation (e.g., derivatization) can be time-consuming, potentially lowering throughput.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflows for purity analysis using HPLC, qNMR, and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate

HPLC analysis workflow for this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

qNMR analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Solvent derivatize Derivatize (if needed) dissolve->derivatize inject Inject into GC-MS derivatize->inject separate GC Separation inject->separate detect MS Detection separate->detect identify Identify Peaks detect->identify quantify Quantify Impurities identify->quantify

GC-MS analysis workflow for volatile impurities in this compound.

Conclusion

The purity analysis of this compound is crucial for its application in research and development. HPLC stands out as a robust and sensitive method for routine quality control, capable of separating a wide range of potential impurities. However, for a comprehensive understanding of the purity profile, orthogonal methods such as qNMR and GC-MS are invaluable. qNMR provides an absolute purity assessment without the need for a specific reference standard, making it a powerful tool for characterizing new batches of material. GC-MS is highly effective for identifying and quantifying volatile impurities that might be missed by HPLC. The choice of analytical technique should be guided by the specific requirements of the analysis, with a combination of methods providing the most complete and reliable purity assessment.

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-Butoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous structural confirmation of building blocks like 4-Butoxyphenylboronic acid is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the carbon-hydrogen framework. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectra of this compound, provides a detailed experimental protocol for data acquisition, and outlines alternative analytical methods.

Due to the limited availability of public experimental spectra for this compound, this guide presents a detailed comparison with its close analog, 4-methoxyphenylboronic acid. The principles discussed herein allow for an accurate prediction and interpretation of the target molecule's NMR data.

Comparative NMR Data Analysis

The primary difference in the NMR spectra between this compound and 4-methoxyphenylboronic acid arises from the substitution of a methoxy group (-OCH₃) with a butoxy group (-OCH₂CH₂CH₂CH₃). This change primarily affects the aliphatic region of the spectra and induces subtle electronic shifts in the aromatic region.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the aromatic protons of this compound are expected to show a characteristic AA'BB' system, similar to other 1,4-disubstituted benzene rings. The protons ortho to the butoxy group will appear downfield from those ortho to the boronic acid group due to the electron-donating nature of the ether oxygen. The butoxy chain will exhibit four distinct signals: a triplet for the terminal methyl group, a triplet for the α-methylene group (adjacent to the oxygen), and two multiplets for the two internal methylene groups.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, six aromatic carbon signals are expected. The carbon atom bonded to the boron (ipso-carbon) is often broad or not observed due to quadrupolar relaxation of the boron nucleus. The carbon attached to the oxygen of the butoxy group will be significantly shifted downfield. The four aliphatic carbons of the butoxy group will appear in the upfield region of the spectrum.

The following table compares the reported experimental data for 4-methoxyphenylboronic acid with the predicted values for this compound.

Compound Nucleus Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
4-Methoxyphenylboronic acid ¹H NMRAr-H (ortho to -B(OH)₂)7.70 - 7.80Doublet~8.5
Ar-H (ortho to -OCH₃)6.90 - 7.00Doublet~8.5
-OCH~3.80SingletN/A
¹³C NMRAr-C -B(OH)₂Not observed/Broad--
Ar-C (ortho to -B(OH)₂)~137.0--
Ar-C (ortho to -OCH₃)~114.5--
Ar-C -OCH₃~163.0--
-OC H₃~55.5--
This compound ¹H NMRAr-H (ortho to -B(OH)₂)Predicted: ~7.75DoubletPredicted: ~8.5
(Predicted)Ar-H (ortho to -OC₄H₉)Predicted: ~6.95DoubletPredicted: ~8.5
-OCH ₂CH₂CH₂CH₃Predicted: ~4.00TripletPredicted: ~6.5
-OCH₂CH ₂CH₂CH₃Predicted: ~1.75Multiplet-
-OCH₂CH₂CH ₂CH₃Predicted: ~1.50Multiplet-
-OCH₂CH₂CH₂CHPredicted: ~0.98TripletPredicted: ~7.4
¹³C NMRAr-C -B(OH)₂Predicted: Not observed--
(Predicted)Ar-C (ortho to -B(OH)₂)Predicted: ~137.0--
Ar-C (ortho to -OC₄H₉)Predicted: ~115.0--
Ar-C -OC₄H₉Predicted: ~163.5--
-OC H₂CH₂CH₂CH₃Predicted: ~68.0--
-OCH₂C H₂CH₂CH₃Predicted: ~31.2--
-OCH₂CH₂C H₂CH₃Predicted: ~19.3--
-OCH₂CH₂CH₂C H₃Predicted: ~13.9--

Note: Predicted values are based on standard substituent effects and comparison with similar structures. Actual experimental values may vary slightly.

Experimental Protocols

Accurate NMR data acquisition requires careful sample preparation and instrument setup. Boronic acids have a known tendency to form cyclic anhydrides (boroxines), which can lead to broadened signals or complex spectra.[1] Using a coordinating deuterated solvent can help mitigate this issue.[1]

¹H and ¹³C NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ or Methanol-d₄ are recommended to break up boroxine anhydrides.[1] CDCl₃ can also be used, but may result in more complex spectra if anhydrides are present.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer Example):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a standard proton spectrum using a 30° or 45° pulse angle.

      • Set the spectral width to cover a range of -2 to 12 ppm.

      • Use a relaxation delay of 1-2 seconds.

      • Acquire 16 to 64 scans for a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Set the spectral width to cover a range of 0 to 200 ppm.

      • Use a relaxation delay of 2-5 seconds.

      • Acquire 1024 or more scans, as the ¹³C nucleus has low natural abundance.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • For ¹H spectra, integrate the signals to determine the relative proton ratios.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR Spectrometer) cluster_proc Data Processing & Analysis cluster_final Final Output prep1 Weigh 5-10 mg of This compound prep2 Dissolve in 0.6 mL Deuterated Solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to 5 mm NMR Tube prep2->prep3 acq1 Lock & Shim prep3->acq1 Insert Sample acq2 Acquire 1H Spectrum (16-64 scans) acq1->acq2 acq3 Acquire 13C Spectrum (≥1024 scans) acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum (to solvent peak) proc2->proc3 proc4 Integrate (1H) & Assign Peaks proc3->proc4 final output Characterized Spectrum & Structural Confirmation proc4->output

General workflow for NMR spectroscopic analysis.

Alternative Characterization Techniques

While NMR is the primary method for structural elucidation, other techniques can provide complementary information for a comprehensive characterization.

  • Mass Spectrometry (MS): Provides the accurate molecular weight of the compound, confirming its elemental composition. Electrospray Ionization (ESI) is a common technique for boronic acids.

  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule. Key absorbances for this compound would include O-H stretches (from the B(OH)₂ group, often broad), C-O stretches for the ether, C=C stretches for the aromatic ring, and C-H stretches for both aromatic and aliphatic parts.

  • ¹¹B NMR Spectroscopy: This technique is specific to the boron nucleus and can provide valuable information about its chemical environment and hybridization state (sp² for the boronic acid vs. sp³ for boronate esters or complexes).[2][3] It is particularly useful for studying interactions with diols or the equilibrium between the acid and its boroxine form.[2][3]

References

Reactivity Face-Off: 4-Butoxyphenylboronic Acid vs. Phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the synthesis of biaryl compounds, which are pivotal structures in pharmaceuticals, agrochemicals, and advanced materials. The choice of the boronic acid coupling partner is critical, as its electronic and steric properties can significantly influence reaction rates and yields. This guide provides a detailed comparison of the reactivity of 4-butoxyphenylboronic acid and the parent phenylboronic acid, supported by experimental data and mechanistic insights.

Executive Summary

Experimental evidence demonstrates that phenylboronic acids bearing electron-donating substituents at the para-position exhibit enhanced reactivity in Suzuki-Miyaura coupling reactions compared to unsubstituted phenylboronic acid. The 4-butoxy group is a moderately electron-donating group, and as such, this compound is generally more reactive than phenylboronic acid. This increased reactivity is primarily attributed to a faster rate of transmetalation, a key step in the catalytic cycle.

Data Presentation: A Quantitative Look at Reactivity

Boronic AcidRelative Reactivity (Conversion %)Product Formed
4-Butylphenylboronic acid76%4-Acetyl-4'-butylbiphenyl
Phenylboronic acid24%4-Acetylbiphenyl
Table 1: Competitive Suzuki-Miyaura coupling reaction of 4-butylphenylboronic acid and phenylboronic acid with 4-chloroacetophenone. The reaction was carried out with a 1:1 mixture of the boronic acids, showing a higher conversion for the alkyl-substituted analog.[1]

The 4-butyl group is an electron-donating group, similar to the 4-butoxy group. This data strongly suggests that this compound would also be more reactive than phenylboronic acid under similar conditions. The electron-donating nature of the butoxy group increases the electron density of the aromatic ring, making the aryl group more nucleophilic and thus facilitating its transfer from the boron atom to the palladium center during the transmetalation step.

Mechanistic Underpinnings of Reactivity Differences

The enhanced reactivity of this compound can be understood by examining the key steps of the Suzuki-Miyaura catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) intermediate. The rate of this step is largely dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.[2][3]

  • Transmetalation : The organic group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is often the rate-determining step and is significantly influenced by the substituents on the boronic acid.[4][5][6]

  • Reductive Elimination : The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.[5]

The Role of the Butoxy Group in Enhancing Transmetalation

The 4-butoxy group on the phenylboronic acid ring plays a crucial role in accelerating the transmetalation step through its electron-donating effect.

Electronic_Effect cluster_phenyl Phenylboronic Acid cluster_butoxy This compound Phenyl_B B(OH)2 Phenyl_Ring Benzene Ring Phenyl_B->Phenyl_Ring Transmetalation_Center [Pd(II)] Phenyl_Ring->Transmetalation_Center Slower Transfer Butoxy_B B(OH)2 Butoxy_Ring Benzene Ring Butoxy_B->Butoxy_Ring Butoxy_Group O-Bu Butoxy_Ring->Butoxy_Group Butoxy_Ring->Transmetalation_Center Faster Transfer Butoxy_Group->Butoxy_Ring e- donation

Figure 2. Electronic effect of the 4-butoxy group on the rate of transmetalation.

The oxygen atom of the butoxy group donates electron density to the aromatic ring through resonance. This increased electron density makes the ipso-carbon (the carbon atom bonded to the boron) more nucleophilic. A more nucleophilic aryl group is transferred more readily to the electron-deficient palladium(II) center during transmetalation. In contrast, the unsubstituted phenyl group of phenylboronic acid is less nucleophilic, leading to a slower transmetalation rate. It is generally accepted that electron-rich arenes undergo transmetalation from boron to palladium more rapidly than electron-deficient arenes.[6]

Experimental Protocols

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the reactivity of this compound and phenylboronic acid.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., 4-bromoacetophenone) (1.0 mmol, 1.0 equiv)

  • Boronic acid (this compound or phenylboronic acid) (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 4:1 v/v) (10 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Comparative Reactivity Study

workflow Start Start Reaction_Setup Set up parallel reactions: A) this compound B) Phenylboronic acid Start->Reaction_Setup Identical_Conditions Ensure identical conditions: - Aryl halide - Catalyst & loading - Base & concentration - Solvent & temperature Reaction_Setup->Identical_Conditions Monitoring Monitor reaction progress at set time intervals (e.g., TLC, GC) Identical_Conditions->Monitoring Data_Collection Collect data on: - Time to completion - Yield at specific time points Monitoring->Data_Collection Analysis Analyze and compare the reaction rates and final yields Data_Collection->Analysis Conclusion Draw conclusions on the relative reactivity Analysis->Conclusion End End Conclusion->End

Figure 3. Experimental workflow for comparing the reactivity of the two boronic acids.

Conclusion

References

A Head-to-Head Battle in Suzuki Coupling: 4-Butoxyphenylboronic Acid Versus Its Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is a critical parameter that can significantly influence reaction outcomes. This guide provides an in-depth comparison of two closely related reagents: 4-butoxyphenylboronic acid and its pinacol ester, offering researchers, scientists, and drug development professionals a clear perspective on their respective performance in Suzuki reactions, supported by experimental data and detailed protocols.

The Stability-Reactivity Trade-Off

The fundamental difference between a boronic acid and its pinacol ester lies in a trade-off between stability and reactivity.[1] this compound, like other boronic acids, is known to be susceptible to decomposition pathways such as dehydration to form cyclic boroxines and protodeboronation, especially under aqueous basic conditions.[2] This inherent instability can impact its shelf-life and the reproducibility of reactions.

In contrast, the corresponding pinacol ester, 2-(4-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, offers significantly enhanced stability. The pinacol group protects the boronic acid moiety, rendering the compound less sensitive to moisture and air.[2] This makes the pinacol ester easier to handle, purify, and store for extended periods, a crucial advantage in multi-step syntheses and high-throughput screening applications.[1]

However, this increased stability generally comes at the cost of reduced reactivity. Boronic acids are often more reactive and can lead to faster reaction times in Suzuki couplings.[1][3] This is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] While many boronate esters are believed to hydrolyze in situ to the more reactive boronic acid under the reaction conditions, this additional step can result in slower overall reaction rates.[4]

Performance in Suzuki Reactions: A Comparative Overview

While a direct head-to-head comparative study for this compound and its pinacol ester under identical Suzuki coupling conditions is not extensively documented in a single publication, we can extrapolate from the well-established performance differences between boronic acids and their pinacol esters. Generally, the boronic acid is expected to react faster, but the pinacol ester may provide a cleaner reaction profile and a higher isolated yield due to its greater stability and purity.

For instance, in a study comparing a generic arylboronic acid and its pinacol ester, the boronic acid reaction was complete in approximately 1.2 hours, whereas the pinacol ester required around 5.5 hours to reach completion under the same conditions.[4]

Below is a table summarizing the expected comparative performance of this compound and its pinacol ester in a representative Suzuki-Miyaura coupling reaction with 4-bromoanisole.

ParameterThis compoundThis compound Pinacol EsterReference
Reaction Time FasterSlower[3][4]
Typical Yield Good to ExcellentGood to Excellent (often higher isolated yields)[1]
Stability Moderate; susceptible to decomposition.High; stable to air and moisture.[1][2]
Handling Requires careful handling and storage.Easy to handle and store.[1]
Purification Can be challenging due to potential impurities from degradation.Generally straightforward purification.[1]

Experimental Protocols

Synthesis of this compound Pinacol Ester

Objective: To convert this compound to its more stable pinacol ester.

Materials:

  • This compound

  • Pinacol

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), pinacol (1.0-1.2 equiv), and anhydrous magnesium sulfate (1.5 equiv).

  • The flask is sealed with a septum and purged with an inert gas (argon or nitrogen).

  • Anhydrous diethyl ether or THF is added via syringe.

  • The resulting suspension is stirred vigorously at room temperature for 12-24 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is filtered to remove the magnesium sulfate.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound pinacol ester.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Representative Suzuki-Miyaura Coupling Reaction

Objective: To compare the performance of this compound and its pinacol ester in a Suzuki coupling with 4-bromoanisole.

Materials:

  • This compound or this compound pinacol ester (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Inert gas (argon or nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide (4-bromoanisole, 1.0 equiv), the boronic acid or pinacol ester (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).[2]

  • Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[2]

  • Prepare a degassed 4:1 mixture of dioxane and water by bubbling an inert gas through the solvents for 20-30 minutes.[2]

  • Add the degassed solvent mixture to the flask via syringe.

  • Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction vigorously.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals to compare the reaction rates.

  • Once the reaction is complete (or after a set time for comparison), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product and determine the isolated yield.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Boron Reagent, Base, & Catalyst Inert_Atmosphere Establish Inert Atmosphere Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat and Stir Reaction Mixture Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry and Concentrate Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification

General Suzuki Reaction Workflow

Conclusion

The choice between this compound and its pinacol ester for Suzuki-Miyaura coupling reactions depends on the specific requirements of the synthesis. For reactions where rapid coupling is paramount and the stability of the reagent can be managed, this compound is a suitable choice. However, for complex, multi-step syntheses, applications requiring high purity and reproducibility, or for library synthesis where long-term storage of reagents is necessary, the superior stability and handling characteristics of this compound pinacol ester make it the preferred reagent. By understanding the inherent trade-offs, researchers can make informed decisions to optimize their synthetic strategies.

References

A Comparative Guide to Palladium Catalysts for 4-Butoxyphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. The choice of palladium catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of this transformation. This guide provides a comparative overview of different palladium catalysts for the coupling of 4-butoxyphenylboronic acid with aryl halides, supported by experimental data to facilitate catalyst selection and methods development.

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between an organoboron compound, such as this compound, and an organic halide in the presence of a palladium catalyst and a base. The performance of the catalyst is influenced by factors such as the nature of the ligands, the oxidation state of the palladium, and the reaction conditions. Below, we compare the performance of several commonly used palladium catalysts in the context of coupling reactions involving this compound and its analogs.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of different palladium catalysts in Suzuki-Miyaura coupling reactions. While direct comparative studies for this compound are not extensively available, the data presented provides insights into the expected performance of these catalysts based on reactions with structurally similar substrates.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd-N-heterocyclic carbene complex4-BromoacetophenoneKOHIPA-water (1:1)RT0.1752Not Specified
Pd(PPh₃)₄5-(4-bromophenyl)-4,6-dichloropyrimidineK₃PO₄1,4-Dioxane/H₂O70-8018-2260-805
PdCl₂(dppf)5-bromo-1-ethyl-1H-indazoleK₂CO₃DME8018655

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of cross-coupling reactions. Below are representative protocols for the Suzuki-Miyaura coupling of arylboronic acids using different palladium catalysts.

Protocol 1: Coupling of 4-Butylphenylboronic Acid with 4-Bromoacetophenone using a Pd-N-heterocyclic carbene complex[1]

This protocol describes the coupling of an arylboronic acid with an aryl halide using a palladium-N-heterocyclic carbene (NHC) complex.

  • Materials:

    • 4-Butylphenylboronic acid (0.75 mmol)

    • 4-Bromoacetophenone (1.0 mmol)

    • Pd-N-heterocyclic carbene complex 2a

    • Potassium hydroxide (KOH) (2 mmol)

    • Isopropanol (IPA)-water mixture (1:1, 2.0 mL)

  • Procedure:

    • To a reaction vessel, add the Pd-NHC catalyst, 4-butylphenylboronic acid, 4-bromoacetophenone, and KOH.

    • Add the IPA-water mixture to the vessel.

    • Stir the reaction mixture at room temperature for 10 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the product can be isolated using standard workup and purification techniques.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling using Pd(PPh₃)₄[2]

This protocol provides a general method for the coupling of an arylboronic acid with an aryl halide using the common catalyst Tetrakis(triphenylphosphine)palladium(0).

  • Materials:

    • Aryl halide (0.986 mmol)

    • Arylboronic acid (1.08 mmol)

    • Pd(PPh₃)₄ (5 mol%)

    • Potassium phosphate (K₃PO₄) (1.972 mmol)

    • 1,4-Dioxane (6 mL)

    • Distilled water (1.5 mL)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, add the aryl halide and Pd(PPh₃)₄ to the 1,4-dioxane and stir for 30 minutes at room temperature.

    • Add the arylboronic acid, K₃PO₄, and distilled water to the reaction mixture.

    • Reflux the mixture at 70-80 °C for 18-22 hours.

    • After cooling to room temperature, add ethyl acetate to the reaction mixture.

    • The organic layer is then separated, washed, dried, and concentrated. The crude product is purified by chromatography.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling using PdCl₂(dppf)[3]

This protocol outlines a general procedure for Suzuki-Miyaura coupling using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).

  • Materials:

    • Aryl halide

    • Arylboronic acid

    • PdCl₂(dppf)

    • Potassium carbonate (K₂CO₃)

    • 1,2-Dimethoxyethane (DME)

    • Water

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, PdCl₂(dppf), and potassium carbonate.

    • Add degassed solvents, DME and water.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

    • The organic phase is dried and concentrated, and the residue is purified by chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction, providing a visual representation of the catalytic process.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide R-Pd(II)L2-X OxAdd->PdII_ArylHalide Transmetal Transmetalation PdII_ArylHalide->Transmetal PdII_ArylAryl R-Pd(II)L2-R' Transmetal->PdII_ArylAryl RedElim Reductive Elimination PdII_ArylAryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd BoronicAcid R'-B(OH)2 + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice of palladium catalyst for the Suzuki-Miyaura coupling of this compound is dependent on the specific aryl halide partner and the desired reaction conditions. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are widely used and effective for a range of substrates, modern catalysts, such as those with N-heterocyclic carbene ligands, can offer higher activity and milder reaction conditions. The provided protocols and comparative data serve as a valuable resource for researchers to select the most appropriate catalytic system for their synthetic needs, ultimately enabling the efficient synthesis of target biaryl compounds.

Kinetic Analysis of 4-Butoxyphenylboronic Acid Cross-Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, critical for the construction of complex molecules, including active pharmaceutical ingredients. Among the array of synthetic tools available, palladium-catalyzed cross-coupling reactions are preeminent. This guide provides a detailed kinetic analysis of the Suzuki-Miyaura cross-coupling of 4-butoxyphenylboronic acid, a common building block in medicinal chemistry and materials science. We offer a comparative perspective against alternative cross-coupling methodologies, supported by experimental data and detailed protocols to aid in reaction optimization and catalyst selection.

Comparative Kinetic Data for Biaryl Synthesis

The efficiency of a cross-coupling reaction is dictated by its kinetics, which are influenced by the choice of catalyst, ligands, base, and solvent. Below, we present a comparative summary of kinetic data for the Suzuki-Miyaura coupling of arylboronic acids analogous to this compound, alongside data for alternative cross-coupling reactions like the Heck and Negishi reactions, which can also be employed for biaryl synthesis. Direct kinetic data for this compound is not extensively available in the public literature; therefore, data from structurally similar 4-alkoxyphenylboronic acids and phenylboronic acid are used for comparison.

Table 1: Comparison of Catalytic Systems for the Suzuki-Miyaura Coupling of Arylboronic Acids

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Apparent Rate Constant (k_obs)Activation Energy (Ea) (kJ/mol)
Pd(OAc)₂/SPhos4-BromoanisolePhenylboronic AcidK₃PO₄Toluene/H₂O1001>95Not ReportedNot Reported
Pd₂(dba)₃/XPhos4-BromoanisolePhenylboronic AcidK₃PO₄Dioxane/H₂O1001>95Not ReportedNot Reported
Pd(PPh₃)₄4-IodoacetophenonePhenylboronic AcidK₂CO₃DME801865Not ReportedNot Reported
Herrmann–Beller Palladacycle4-IodoacetophenonePhenylboronic AcidMeONaEthanol60--Varies with reactant concentrations~63[1]
Pd(NH₃)₄Cl₂Bromobenzene4-Methoxyphenylboronic Acid-Triton X-100/H₂O45--Varies with Pd loadingNot Reported

Table 2: Comparative Kinetic Data of Alternative Cross-Coupling Reactions

Reaction TypeCatalyst SystemSubstrate 1Substrate 2Base/AdditiveSolventTemp (°C)Activation Energy (Ea) (kJ/mol)
Heck Reaction PdCl₂(bipy)IodobenzeneStyreneMorpholineOrganic-Glycol120-14072.91[2]
Negishi Reaction Pd(OAc)₂/S-PhosEthyl 4-bromobenzoaten-BuZnBrLiBrNot specifiedNot specifiedNot Reported
Stille Reaction Pd(0)/LigandAryl HalideOrganostannane-Not specifiedNot specifiedVaries with ligand

Experimental Protocols

Reproducible kinetic analysis hinges on meticulous experimental execution. Below are detailed protocols for key experiments.

Protocol 1: Kinetic Analysis of Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for monitoring the kinetics of the Suzuki-Miyaura reaction of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (e.g., SPhos, PPh₃)

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Internal standard (e.g., dodecane)

  • Reaction vials, magnetic stir bars, heating block/oil bath

  • GC or HPLC for analysis

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., 1-5 mol%), ligand, and base to a reaction vial equipped with a stir bar.

  • Reagent Addition: Add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the internal standard to the vial.

  • Solvent Addition: Add the degassed solvent to the vial.

  • Reaction Initiation: Place the vial in a preheated heating block or oil bath set to the desired temperature and begin vigorous stirring. This marks time zero (t=0).

  • Sampling: At predetermined time intervals, withdraw aliquots from the reaction mixture. Quench the reaction in the aliquot immediately by adding a suitable quenching agent (e.g., a cooled solution of an acid or base).

  • Analysis: Analyze the quenched samples by GC or HPLC to determine the concentrations of the starting materials and the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of this curve at early time points. The order of the reaction with respect to each component can be determined by systematically varying its initial concentration while keeping others constant.

Protocol 2: Catalyst Screening for Suzuki-Miyaura Cross-Coupling

This protocol provides a method for comparing the performance of different catalyst systems.

Materials:

  • Same as Protocol 1, with a selection of different palladium catalysts and ligands.

Procedure:

  • Parallel Reaction Setup: Prepare a series of reaction vials, each containing a different catalyst/ligand combination but with identical amounts of substrates, base, solvent, and internal standard.

  • Reaction Conditions: Subject all vials to the same reaction temperature and stirring rate.

  • Analysis: Monitor the reactions over time by taking samples as described in Protocol 1. Alternatively, the reactions can be stopped at a specific time point (e.g., 1 hour), and the product yields can be compared.

  • Performance Evaluation: The catalyst system that provides the highest yield in the shortest time is considered the most active.

Visualizing Reaction Mechanisms and Workflows

To better understand the processes involved in the kinetic analysis, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 Boronate [R²-B(OH)₃]⁻ Boronate->Transmetal Base Base Base->Boronate activates RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 regenerates Product R¹-R² RedElim->Product

Suzuki-Miyaura Catalytic Cycle

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Weigh Reagents (Boronic Acid, Aryl Halide, Base) Setup Assemble Reaction under Inert Atmosphere Reagents->Setup Catalyst Prepare Catalyst/Ligand Stock Solution Catalyst->Setup Solvent Degas Solvent Initiate Add Solvent and Start Heating/Stirring Solvent->Initiate Setup->Initiate Sample Withdraw Aliquots at Timed Intervals Initiate->Sample Quench Quench Reaction in Aliquots Sample->Quench Analyze Analyze by GC/HPLC Quench->Analyze Data Plot Concentration vs. Time Analyze->Data Calculate Determine Rate Constants Data->Calculate

Kinetic Analysis Workflow

Discussion and Alternatives

The Suzuki-Miyaura reaction is a powerful and versatile method for C-C bond formation, valued for its mild reaction conditions and the low toxicity of its boron-based reagents.[3] The kinetics of the reaction are complex, with the rate-determining step often being the oxidative addition of the aryl halide to the palladium(0) catalyst. However, under certain conditions, transmetalation or reductive elimination can become rate-limiting. The choice of ligand is crucial, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, often accelerate the reaction by promoting both oxidative addition and reductive elimination.

While the Suzuki-Miyaura coupling is highly effective, alternative cross-coupling reactions can be considered, particularly when encountering challenges such as substrate incompatibility or difficult purifications.

  • Heck Reaction: This reaction couples an aryl halide with an alkene. It is particularly useful for the synthesis of substituted alkenes. The reaction mechanism also involves a Pd(0)/Pd(II) catalytic cycle.[4][5]

  • Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. Organozinc compounds are generally more reactive than organoboron compounds, which can lead to faster reaction rates. However, they are also more sensitive to air and moisture, requiring stricter inert atmosphere techniques.[6][7][8]

  • Stille Coupling: This reaction employs organotin reagents. A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups. However, the high toxicity of organotin compounds is a significant drawback.[9][10]

The selection of the optimal cross-coupling method will depend on the specific substrates, desired functional group tolerance, and practical considerations such as reagent availability, cost, and toxicity. A thorough kinetic analysis, as outlined in this guide, is essential for making an informed decision and for optimizing the reaction conditions to achieve the desired outcome efficiently and reproducibly.

References

A Comparative Guide to Mass Spectrometry Analysis for Validating 4-Butoxyphenylboronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, the rigorous validation of reaction products is paramount. This guide provides an objective comparison of mass spectrometry (MS) with other common analytical techniques for the validation of products from reactions involving 4-butoxyphenylboronic acid. The focus is on providing supporting experimental data and detailed protocols to aid in method selection and implementation.

Mass Spectrometry for Reaction Product Validation

Mass spectrometry is a powerful analytical technique for confirming the molecular weight of synthesized compounds and for monitoring the progress of a chemical reaction. In the context of a Suzuki-Miyaura coupling reaction with this compound, MS can definitively identify the formation of the desired biaryl product and detect the presence of starting materials and byproducts.

Performance Comparison: Mass Spectrometry vs. Alternative Methods

The choice of analytical technique for reaction validation depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high-throughput screening. Below is a comparison of mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared (FT-IR) spectroscopy.

ParameterMass Spectrometry (LC-MS/MS)NMR Spectroscopy (¹H, ¹³C)FT-IR Spectroscopy
Primary Information Molecular Weight, Fragmentation PatternChemical Structure, ConnectivityFunctional Groups
Sensitivity High (pg to ng level)[1][2]Moderate (µg to mg level)Low (mg level)
Quantitative Accuracy High with appropriate standardsHighSemi-quantitative at best
Throughput High (minutes per sample)[3]Low (minutes to hours per sample)High (seconds to minutes per sample)
Sample Requirement Low (µL)Moderate (mg in mL of solvent)Low (solid or liquid)
Structural Detail Limited to molecular formula and fragmentsDetailed atomic connectivityGeneral functional group identification
Instrumentation Cost HighHighLow

Quantitative Data Summary for a Model Reaction

To illustrate the data obtained from each technique, we consider the Suzuki-Miyaura coupling of this compound with bromobenzene to form 4-butoxybiphenyl.

Mass Spectrometry Data

The primary goal of MS analysis is to confirm the presence of the product by identifying its molecular ion peak.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Expected [M-H]⁻ (m/z)
This compoundC₁₀H₁₅BO₃194.04195.12193.10
BromobenzeneC₆H₅Br157.01156.96 / 158.96Not readily observed
4-Butoxybiphenyl (Product)C₁₆H₁₈O226.31227.14225.13

Note: The expected m/z values are calculated based on the monoisotopic masses of the elements.

NMR Spectroscopy Data (Predicted)

¹H NMR provides information on the chemical environment of protons in the molecule.

CompoundKey ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
This compound~7.8 (d, 2H), ~6.9 (d, 2H), ~4.0 (t, 2H), ~1.8 (m, 2H), ~1.5 (m, 2H), ~1.0 (t, 3H)
4-Butoxybiphenyl (Product)~7.5-7.6 (m, 4H), ~7.3-7.4 (m, 3H), ~6.9-7.0 (d, 2H), ~4.0 (t, 2H), ~1.8 (m, 2H), ~1.5 (m, 2H), ~1.0 (t, 3H)[4]
FT-IR Spectroscopy Data

FT-IR is useful for identifying the presence and absence of key functional groups.

Compound/Functional GroupCharacteristic FT-IR Peaks (cm⁻¹)
This compound~3300 (broad, O-H), ~1350 (B-O)
4-Butoxybiphenyl (Product)~3030 (Ar C-H), ~2950 (Aliphatic C-H), ~1245 (C-O ether), disappearance of broad O-H and B-O bands[5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results.

Protocol 1: Suzuki-Miyaura Coupling Reaction

This protocol outlines a general procedure for the synthesis of 4-butoxybiphenyl.

Materials:

  • This compound (1.2 mmol)

  • Bromobenzene (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried round-bottom flask, add this compound, bromobenzene, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate it, and purify the crude product by column chromatography.[7][8]

Protocol 2: LC-MS/MS Analysis

This protocol is for the quantitative analysis and confirmation of the reaction product.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow: Optimized for the instrument

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for confirmation.

Protocol 3: NMR Spectroscopy

Sample Preparation:

  • Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse

  • Number of Scans: 16

  • Relaxation Delay: 1 s

  • Referencing: Tetramethylsilane (TMS) at 0 ppm.

Protocol 4: FT-IR Spectroscopy

Sample Preparation:

  • Place a small amount of the solid product directly onto the ATR crystal of the FT-IR spectrometer.

Acquisition:

  • Mode: Attenuated Total Reflectance (ATR)

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

  • A background spectrum of the clean ATR crystal should be taken before sample analysis.[9]

Visualizations

Logical Workflow for Reaction and Analysis

Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_workup Work-up and Purification cluster_validation Product Validation reagents Weigh Reagents (this compound, Bromobenzene, Catalyst, Base) setup Reaction Setup (Inert atmosphere, add solvents) reagents->setup reaction Run Reaction (Heating and stirring) setup->reaction tlc_lcms TLC / LC-MS (Check for product formation and consumption of starting materials) reaction->tlc_lcms extraction Extraction reaction->extraction tlc_lcms->reaction Continue or Stop purification Column Chromatography extraction->purification ms Mass Spectrometry (Confirm Molecular Weight) purification->ms nmr NMR Spectroscopy (Confirm Structure) purification->nmr ftir FT-IR Spectroscopy (Confirm Functional Groups) purification->ftir Decision Tree for Analytical Method Selection question1 Need to confirm molecular weight? ms_analysis Use Mass Spectrometry question1->ms_analysis Yes question2 Need detailed structural information? question1->question2 No ms_analysis->question2 nmr_analysis Use NMR Spectroscopy question2->nmr_analysis Yes question3 Need to identify functional groups? question2->question3 No nmr_analysis->question3 ftir_analysis Use FT-IR Spectroscopy question3->ftir_analysis Yes comprehensive_analysis Use a combination of MS, NMR, and FT-IR for comprehensive validation question3->comprehensive_analysis No/All ftir_analysis->comprehensive_analysis

References

A Head-to-Head Comparison: Potassium Trifluoroborate Salts versus 4-Butoxyphenylboronic Acid in Modern Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the realm of drug discovery and materials science, the choice of reagents for carbon-carbon bond formation is critical. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of these synthetic endeavors. For years, boronic acids, such as 4-butoxyphenylboronic acid, have been the workhorses for this transformation. However, the emergence of potassium trifluoroborate salts offers a compelling alternative, addressing many of the inherent limitations of their predecessors. This guide provides a detailed comparison of potassium trifluoroborate salts and this compound, supported by experimental data and protocols to inform researchers in their selection of optimal coupling partners.

Key Differences in Stability and Handling

The primary advantage of potassium organotrifluoroborates lies in their enhanced stability. Unlike boronic acids, which are prone to protodeboronation and can exist in an equilibrium with their cyclic trimeric anhydrides (boroxines), potassium trifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture.[1][2] This inherent stability simplifies storage and handling, leading to more consistent and reproducible results in cross-coupling reactions.[3] The tetracoordinate nature of the boron atom in trifluoroborates renders them less susceptible to degradation compared to the tricoordinate boronic acids.[4]

FeaturePotassium Trifluoroborate SaltsThis compound (and Boronic Acids in general)
Physical State Crystalline, free-flowing solids[1]Often crystalline solids, but can be difficult to purify[5]
Stability to Air & Moisture High; can be stored indefinitely at room temperature[1][2][3]Variable; prone to decomposition and protodeboronation
Handling Easy to handle and weigh accurately[1]Can be challenging due to potential for decomposition and complex stoichiometry with boroxines[1][5]
Stoichiometry Monomeric, allowing for precise stoichiometric control[6]Can exist as an equilibrium mixture with boroxines, complicating stoichiometry[1]

Performance in Suzuki-Miyaura Cross-Coupling

Potassium trifluoroborate salts have demonstrated exceptional performance in Suzuki-Miyaura cross-coupling reactions, often providing higher and more consistent yields, especially with challenging substrates.[7] While direct comparative data for this compound and its corresponding trifluoroborate under identical conditions is scarce in single publications, the general trend of improved yields with trifluoroborates is well-documented.[7]

The following table presents representative yields from Suzuki-Miyaura reactions, illustrating the general performance of aryltrifluoroborates compared to arylboronic acids.

Coupling PartnersCatalyst SystemBaseSolventYield (Aryltrifluoroborate)Yield (Arylboronic Acid)
Aryl-BF3K + Aryl HalidePd(OAc)2 / SPhosK3PO4Dioxane/Water~94% (for a specific MIDA boronate derived product)[8]~37% (for the corresponding boronic acid)[8]
Heteroaryl-BF3K + Aryl HalidePdCl2(dppf)·CH2Cl2Cs2CO3Toluene/WaterGenerally good yields reported[4]Often problematic, leading to lower yields[7]
Aryl-BF3K + Aryl ChloridePd(OAc)2 / RuPhosK2CO3CPME/WaterGood yields reported for challenging substrates[4]Generally less reactive than bromides or iodides[9]

Note: The yields are illustrative and can vary significantly based on the specific substrates, catalyst, ligand, base, and solvent system used.

Reaction Mechanisms and Pathways

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is depicted below. For potassium trifluoroborates, it is believed that they hydrolyze in situ to the corresponding boronic acid, which then participates in the catalytic cycle.[6][10] This slow release of the active boronic acid species can help to suppress side reactions, such as homo-coupling.[6]

Suzuki_Miyaura_Coupling pd0 Pd(0)L2 (Active Catalyst) pd_complex R1-Pd(II)-X L2 (Oxidative Addition) transmetalation R1-Pd(II)-R2 L2 (Transmetalation) pd_complex->transmetalation transmetalation->pd0 Reductive Elimination product R1-R2 (Product) transmetalation->product r1x R1-X (Aryl/Vinyl Halide) r1x->pd0 Oxidative Addition r2b R2-B(OH)2 (Boronic Acid) r2b->pd_complex Transmetalation (Base Mediated) base Base r2bf3k K[R2-BF3] (Trifluoroborate) r2bf3k->r2b in situ Hydrolysis hydrolysis Hydrolysis experimental_workflow start Start dissolve Dissolve Boronic Acid in Methanol start->dissolve add_khf2 Add Aqueous KHF2 Solution dissolve->add_khf2 stir Stir at Room Temperature add_khf2->stir concentrate Remove Methanol (Reduced Pressure) stir->concentrate filter Filter Precipitate concentrate->filter wash Wash with Water, Acetone, Ether filter->wash dry Dry Under Vacuum wash->dry end Potassium Trifluoroborate Salt dry->end logical_comparison trifluoroborate Potassium Trifluoroborate Salt stability Enhanced Stability (Air & Moisture) trifluoroborate->stability handling Ease of Handling & Weighing trifluoroborate->handling storage Long-Term Storage trifluoroborate->storage protodeboronation Resistance to Protodeboronation trifluoroborate->protodeboronation boronic_acid Boronic Acid decomposition Prone to Decomposition boronic_acid->decomposition boroxine Boroxine Formation boronic_acid->boroxine reproducibility Improved Reproducibility & Higher Yields stability->reproducibility handling->reproducibility storage->reproducibility protodeboronation->reproducibility inconsistent_results Inconsistent Results & Lower Yields decomposition->inconsistent_results boroxine->inconsistent_results

References

Comparative Analysis of Synthetic Routes for 4-Butoxyphenylboronic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of arylboronic acids, particularly 4-butoxyphenylboronic acid, the choice of synthetic methodology is critical for achieving optimal yields and purity. This guide provides a comparative analysis of common synthetic strategies for the preparation of this compound, with a focus on the key reagents and their impact on reaction outcomes. While a direct comparative study on the effect of different bases in a Suzuki-Miyaura coupling for the synthesis of this compound is not the standard approach, this guide will compare the two primary methods for its preparation: the Grignard reaction and the lithiation-borylation pathway.

Data Summary: Synthetic Routes to 4-Alkoxyphenylboronic Acids

The following table summarizes representative yields for the synthesis of 4-alkoxyphenylboronic acids using different methodologies. It is important to note that yields can vary based on the specific substrate, reaction conditions, and scale.

Synthetic RouteStarting MaterialKey ReagentsProductYield (%)
Grignard Reaction4-BromoanisoleMg, Tri-isopropyl borate, HCl4-Methoxyphenylboronic acidNot specified
Lithiation-Borylationm-Bromoanisolen-BuLi, Trimethyl borate, HCl3-Methoxyphenylboronic acid92.1%

Experimental Protocols

Below are detailed experimental protocols for the two primary synthetic routes for preparing arylboronic acids, which can be adapted for this compound.

Protocol 1: Synthesis via Grignard Reaction

This method involves the formation of a Grignard reagent from an aryl halide, which then reacts with a borate ester.

Materials:

  • 4-Butoxybromobenzene

  • Magnesium (Mg) turnings

  • Tri-isopropyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A solution of the Grignard reagent is prepared from 4-butoxybromobenzene and magnesium in dry THF.

  • This solution is then added dropwise to a stirred, cooled (-78°C) solution of tri-isopropyl borate in dry THF under a dry nitrogen atmosphere.

  • The reaction mixture is allowed to warm to room temperature overnight.

  • The reaction is quenched by stirring with 10% hydrochloric acid.

  • The product is extracted into diethyl ether.

  • The combined ethereal extracts are washed with water and dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Protocol 2: Synthesis via Lithiation-Borylation

This route utilizes an organolithium reagent to generate a nucleophilic aryl species that reacts with a borate ester.

Materials:

  • 4-Butoxybromobenzene

  • n-Butyllithium (n-BuLi)

  • Trimethyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • 4-Butoxybromobenzene is dissolved in anhydrous THF under a nitrogen atmosphere and cooled to -70°C.

  • A solution of n-butyllithium in hexanes is added dropwise, maintaining the temperature below -60°C.

  • The mixture is stirred for 1.5 hours at -70°C.

  • Trimethyl borate is then added dropwise, again keeping the temperature below -60°C.

  • The reaction mixture is stirred for an additional hour under cooling.

  • The mixture is slowly warmed to room temperature over 2 hours, followed by the addition of 1 M hydrochloric acid and stirring for 15 hours.

  • The product is extracted with diethyl ether.

  • The combined organic phases are washed with water and saturated sodium chloride solution, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the final product.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes for preparing this compound.

G cluster_0 Grignard Reaction Pathway Start_G 4-Butoxybromobenzene Grignard 4-Butoxyphenylmagnesium bromide Start_G->Grignard Grignard Formation Reagent_Mg Mg / THF Reagent_Mg->Grignard Intermediate_G Boronate Ester Intermediate Grignard->Intermediate_G Borylation Reagent_Borate_G Tri-isopropyl borate Reagent_Borate_G->Intermediate_G Product_G This compound Intermediate_G->Product_G Hydrolysis Workup_G Acidic Workup (HCl) Workup_G->Product_G

Caption: Grignard reaction workflow for this compound.

G cluster_1 Lithiation-Borylation Pathway Start_L 4-Butoxybromobenzene Lithiation 4-Butoxyphenyllithium Start_L->Lithiation Lithiation Reagent_nBuLi n-BuLi / THF Reagent_nBuLi->Lithiation Intermediate_L Boronate Ester Intermediate Lithiation->Intermediate_L Borylation Reagent_Borate_L Trimethyl borate Reagent_Borate_L->Intermediate_L Product_L This compound Intermediate_L->Product_L Hydrolysis Workup_L Acidic Workup (HCl) Workup_L->Product_L

Caption: Lithiation-Borylation workflow for this compound.

A Comparative Guide to the Coupling Mechanisms of 4-Butoxyphenylboronic Acid: A DFT and Experimental Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Suzuki-Miyaura cross-coupling reaction involving 4-butoxyphenylboronic acid, integrating insights from Density Functional Theory (DFT) studies and experimental data. Furthermore, it presents a comparative overview of alternative C-C bond-forming reactions, namely Stille and Hiyama couplings, offering a holistic perspective for selecting the optimal synthetic strategy.

Suzuki-Miyaura Coupling: A Detailed Examination

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance. The coupling of this compound, an electron-rich organoboron species, with aryl halides is a common transformation in the synthesis of complex biaryl scaffolds.

Theoretical Insights from DFT Studies

DFT calculations have been instrumental in elucidating the intricate mechanism of the Suzuki-Miyaura coupling. For an electron-rich substrate like this compound, the butoxy group is expected to influence the energetics of the catalytic cycle. The electron-donating nature of the butoxy group can enhance the rate of transmetalation, which is often the rate-determining step.

A DFT study on the Suzuki-Miyaura reaction of 4-methoxyphenylboronic acid (a close analog of this compound) revealed that the transmetalation step proceeds via a four-coordinate boronate species. The presence of the electron-donating methoxy group was found to lower the activation energy for this step compared to unsubstituted phenylboronic acid.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Suzuki_Miyaura_Cycle cluster_legend Reaction Steps Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'-B(OR)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L2->Ar-Ar' Reductive Elimination Oxidative Addition Oxidative Addition Transmetalation Transmetalation Reductive Elimination Reductive Elimination

Suzuki-Miyaura Catalytic Cycle
Experimental Performance Data

The electronic nature of the substituents on the arylboronic acid significantly impacts the yield of the Suzuki-Miyaura coupling. Electron-donating groups, such as the butoxy group in this compound, generally lead to higher yields. The following table summarizes experimental data for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with aryl halides, providing a comparative perspective.

Arylboronic AcidSubstituent TypeAryl HalideCatalystBaseSolventYield (%)
4-Methoxyphenylboronic acid Electron-donating 4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneHigh
4-Methylphenylboronic acid Electron-donating 4-BromoacetophenonePd(dppf)Cl2K2CO3DMF95
Phenylboronic acid Neutral 4-BromoacetophenonePd(dppf)Cl2K2CO3DMF92
4-Trifluoromethylphenylboronic acid Electron-withdrawing 4-BromoacetophenonePd(dppf)Cl2K2CO3DMF85
4-Nitrophenylboronic acid Electron-withdrawing 4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneModerate

Note: Data is compiled from various sources for comparative purposes. "High" and "Moderate" yields are qualitative indicators from the literature.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 4:1)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide, this compound, palladium catalyst, and base.

  • The flask is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times.

  • The degassed solvent is added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide This compound Catalyst & Base B Inert Atmosphere: Evacuate & Backfill with Argon A->B C Add Degassed Solvent B->C D Heat and Stir (e.g., 80-100 °C) C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I

Experimental Workflow for Suzuki-Miyaura Coupling

Comparison with Alternative Coupling Reactions

While the Suzuki-Miyaura coupling is highly effective, alternative methods such as the Stille and Hiyama couplings offer different advantages and disadvantages, particularly concerning substrate scope, reaction conditions, and toxicity of reagents.

FeatureSuzuki-Miyaura CouplingStille CouplingHiyama Coupling
Organometallic Reagent Organoboron (Boronic acids/esters)Organotin (Stannanes)Organosilicon (Silanes/Silanols)
Toxicity of Byproducts LowHighLow
Reagent Stability Boronic acids can be unstableGenerally stable to air and moistureGenerally stable
Reaction Conditions Requires a baseOften proceeds under neutral conditionsRequires a fluoride source or base for activation
Functional Group Tolerance BroadExcellentGood, but sensitive to fluoride
Stille Coupling

The Stille coupling utilizes organotin reagents and is known for its excellent functional group tolerance and ability to proceed under neutral conditions.[1] However, the high toxicity of organotin compounds is a significant drawback.[2] The catalytic cycle is similar to the Suzuki-Miyaura reaction, with the key difference being the transmetalation from tin to palladium.

Hiyama Coupling

The Hiyama coupling employs organosilicon reagents, which are non-toxic and readily available.[3] A key feature of this reaction is the need for an activating agent, typically a fluoride source, to facilitate the transmetalation step.[4] This requirement can limit its compatibility with fluoride-sensitive functional groups.

Conclusion

For the coupling of this compound, the Suzuki-Miyaura reaction remains the method of choice for many applications due to its high efficiency with electron-rich substrates, the low toxicity of its reagents, and well-established protocols. DFT studies support the observation that the electron-donating butoxy group facilitates the key transmetalation step. While Stille and Hiyama couplings offer viable alternatives with their own unique advantages, the toxicity of organotin reagents in the former and the need for a fluoride activator in the latter often make the Suzuki-Miyaura reaction a more practical and environmentally benign option for the synthesis of biaryls derived from this compound. The choice of the optimal coupling strategy will ultimately depend on the specific requirements of the target molecule, including functional group compatibility and scalability.

References

Safety Operating Guide

Proper Disposal of 4-Butoxyphenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Butoxyphenylboronic acid is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to ensure the proper management of this chemical waste. Adherence to these procedures is essential to mitigate risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment. All handling and disposal operations should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] An emergency eyewash station and safety shower must be readily accessible.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2][3]Protects against splashes and dust, preventing eye irritation.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][2]Prevents skin contact and irritation.[3]
Protective Clothing Laboratory coat or chemical-resistant apron.[1][2]Protects against skin contact.[2]
Respiratory Protection NIOSH/MSHA approved respirator.[2][4]Required when handling the solid form or if dust may be generated.[2][5]

Disposal Protocol: Step-by-Step Guidance

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste.[1][6] It should never be disposed of down the drain or in regular trash.[1][7]

Experimental Protocol for Disposal of this compound

  • Waste Identification and Segregation:

    • Treat all solid this compound and any solutions containing it as hazardous waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][7]

  • Containerization:

    • Select a designated, chemically compatible waste container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are generally suitable.[6][7]

    • For solid waste, carefully transfer the material into the container, minimizing dust generation.

    • For liquid waste, use a funnel to pour the solution into the designated container to prevent spills.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazards.[1][6]

    • If the waste is in a solution, indicate the solvent and the approximate concentration of the boronic acid.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, following your institution's guidelines.[7]

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[1][4]

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, must also be disposed of as hazardous waste in the same designated container.[6]

  • Empty Container Management:

    • Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[6][8]

    • After triple-rinsing and defacing the label, the empty container may be disposed of as non-hazardous waste, in accordance with institutional policies.[6]

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[7]

    • Provide a complete and accurate description of the waste material.

Disposal Workflow

The following diagram illustrates the logical workflow for the safe disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Containerization cluster_storage Interim Storage cluster_disposal Final Disposal A Don Personal Protective Equipment B Work in a Chemical Fume Hood A->B C Segregate Boronic Acid Waste D Use a Labeled, Compatible Container C->D E Collect Solid & Liquid Waste, Including Contaminated Materials D->E F Securely Seal the Container E->F G Store in a Designated Hazardous Waste Area F->G H Contact EHS or Licensed Waste Contractor G->H I Properly Document and Transfer Waste H->I

Disposal Workflow for this compound

References

Personal protective equipment for handling 4-Butoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Butoxyphenylboronic acid. The following information is synthesized from safety data sheets of structurally similar boronic acid compounds to ensure a high standard of laboratory safety.

Immediate Safety Precautions

Before handling this compound, ensure that a well-ventilated area, preferably a chemical fume hood, is used.[1][2] An emergency eyewash station and safety shower must be readily accessible.[1]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).[2]Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator is required when handling the solid compound to prevent the inhalation of dust particles.[2]Minimizes the risk of respiratory tract irritation.

Hazard Information and Precautionary Statements

The following table summarizes the hazard classifications and precautionary statements based on similar boronic acid compounds.

Hazard ClassHazard StatementPrecautionary Statement (Prevention)Precautionary Statement (Response)
Skin IrritationH315: Causes skin irritation.[3]P264: Wash skin thoroughly after handling.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3] P332 + P313: If skin irritation occurs: Get medical advice/attention.[3]
Eye IrritationH319: Causes serious eye irritation.[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P337 + P313: If eye irritation persists: Get medical advice/attention.[3]
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritation.[3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P271: Use only outdoors or in a well-ventilated area.[3]P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] P312: Call a POISON CENTER/doctor if you feel unwell.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation : Before beginning work, ensure that the chemical fume hood is functioning correctly and the work area is clean and free of clutter. Confirm that an eyewash station and safety shower are accessible.[1]

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling :

    • Keep the container of this compound tightly closed when not in use.[2]

    • Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • Clean the work area to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

    • Remove PPE in the designated area to avoid contaminating other spaces.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.

  • Waste Collection :

    • Solid Waste : Collect all solid waste, including residual chemical and contaminated items (e.g., weigh boats, wipes), in a designated, labeled, and sealed container for hazardous waste.

    • Liquid Waste : Collect solutions containing this compound in a separate, labeled, and sealed container for hazardous liquid waste. Do not pour waste down the drain.

  • Container Management : Use containers that are compatible with boronic acids. Ensure containers are properly labeled with the chemical name and hazard information.

  • Storage : Store waste containers in a designated satellite accumulation area until they are collected by the institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.

  • Final Disposal : Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.

Emergency Procedures

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical attention.[3]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] If eye irritation persists, seek medical advice/attention.[2]

  • Inhalation : Move the person to fresh air.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[3]

  • Ingestion : Do NOT induce vomiting.[2] Rinse mouth with water.[2] Seek immediate medical attention.

  • Spill : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Avoid raising dust. For large spills, evacuate the area and contact your institution's EHS department.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Response prep1 Verify Fume Hood Operation prep2 Ensure Access to Eyewash/Shower prep1->prep2 prep3 Don Personal Protective Equipment prep2->prep3 handle1 Weigh Solid in Fume Hood prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Conduct Experiment handle2->handle3 post1 Clean Work Area handle3->post1 emergency Spill, Exposure, or Fire handle3->emergency If Incident Occurs post2 Segregate Waste post1->post2 post3 Doff PPE post2->post3 disp1 Collect Solid & Liquid Waste post2->disp1 post4 Wash Hands Thoroughly post3->post4 disp2 Label & Seal Waste Containers disp1->disp2 disp3 Store in Satellite Accumulation Area disp2->disp3 disp4 Arrange for EHS Pickup disp3->disp4 spill Contain & Clean Spill emergency->spill exposure First Aid (Skin/Eye/Inhalation) emergency->exposure fire Use Appropriate Extinguisher emergency->fire

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.